Gnetumontanin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H32O11 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[3-(3,5-dihydroxyphenyl)-7-[3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H |
InChI Key |
RSCPVPKROFWCSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Gnetumontanin B: A Technical Overview of its Chemical Structure, Bioactivity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B is a complex stilbenoid, a class of natural phenols, isolated from Gnetum montanum. It is a trimer composed of two oxyresveratrol units and one resveratrol unit. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and analysis, as well as its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), are presented. Furthermore, a putative signaling pathway affected by this compound is illustrated to guide further research into its mechanism of action.
Chemical Structure and Properties
This compound is a resveratrol trimer with the molecular formula C₄₂H₃₂O₁₁ and a molecular weight of 712.7 g/mol .[1] Its structure is characterized by the linkage of two oxyresveratrol molecules and one resveratrol molecule.[1] The precise stereochemistry of the molecule is crucial for its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Molecular Weight | 712.7 g/mol | [1] |
| CAS Number | 809237-87-4 | |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Biological Activity: Inhibition of TNF-α
This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.
Table 2: In-vitro Activity of this compound
| Target | Assay | Result | Source |
| TNF-α | Inhibition of TNF-α production | IC₅₀ = 1.49 µM |
This significant inhibitory activity suggests the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.
Experimental Protocols
Isolation of this compound from Gnetum montanum
The following protocol describes a general method for the extraction and isolation of stilbenoids from Gnetum montanum, which can be adapted for the specific purification of this compound.
Workflow for Isolation of this compound
Caption: General workflow for the isolation of this compound.
Detailed Steps:
-
Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with 95% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.
-
Filtration and Concentration: The ethanolic extracts are combined, filtered to remove solid plant material, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Chromatographic Fractionation: The crude extract is subjected to column chromatography on a silica gel column. Elution is performed with a solvent gradient of increasing polarity (e.g., a chloroform-methanol gradient system) to separate the components based on their polarity.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC) or other analytical methods, are pooled and further purified using preparative high-performance liquid chromatography (HPLC) to obtain the pure compound.
TNF-α Inhibition Assay
The following is a general protocol for a cell-based ELISA to determine the inhibitory effect of compounds on TNF-α production, which can be used to evaluate this compound.
Workflow for TNF-α Inhibition Assay
Caption: Workflow for determining TNF-α inhibition.
Detailed Steps:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a short period before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.
-
Incubation: The cells are incubated for a specific duration (e.g., 24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration.
Putative Signaling Pathway
While the precise molecular mechanisms of this compound are still under investigation, its inhibitory effect on TNF-α suggests a potential interaction with the NF-κB signaling pathway. TNF-α is a potent activator of this pathway, which plays a central role in inflammation. It is hypothesized that this compound may exert its anti-inflammatory effects by modulating key components of the NF-κB signaling cascade. Furthermore, studies on related stilbenoids from Gnetum species suggest a possible influence on the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized modulation of NF-κB and PI3K/Akt pathways by this compound.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory properties, highlighted by its potent inhibition of TNF-α. This technical guide provides a foundational understanding of its chemical nature and biological activity. Further research is warranted to fully elucidate its mechanism of action, including the specific molecular targets within the NF-κB and other signaling pathways. Comprehensive preclinical studies are necessary to evaluate its therapeutic potential for the treatment of inflammatory diseases. The development of a total synthesis route for this compound would also be highly valuable for enabling further pharmacological investigation and potential drug development efforts.
References
Gnetumontanin B: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a resveratrol trimer, is a noteworthy stilbenoid discovered in Gnetum montanum. This technical guide provides an in-depth overview of its discovery, detailed protocols for its isolation and purification, and an exploration of its biological activities. The document highlights its potent anti-inflammatory and potential anti-cancer properties, with a focus on its modulation of key cellular signaling pathways. Quantitative data is presented in structured tables, and complex biological and experimental processes are visualized through detailed diagrams to facilitate understanding and further research.
Introduction
Gnetum montanum, a plant from the Gnetaceae family, has a history of use in traditional medicine. Phytochemical investigations of this plant have led to the discovery of a diverse array of bioactive compounds, including various stilbenoids. Among these, this compound has emerged as a compound of significant interest due to its complex structure and promising biological activities. First isolated from Gnetum montanum f. megalocarpum, it is a trimer composed of two oxyresveratrol units and one resveratrol unit.[1] Research has demonstrated its potent ability to inhibit tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[1] Furthermore, this compound has been identified as a component of Gnetum montanum extracts that exhibit anti-cancer properties, specifically by inducing apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway.[2] This guide aims to provide a comprehensive technical resource for researchers engaged in the study and development of this compound and related compounds.
Discovery and Structural Elucidation
This compound was first discovered and isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum.[1] Its structure was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3] These analyses revealed it to be a new stilbene trimer.[1]
Table 1: Spectroscopic Data Summary for this compound
| Spectroscopic Technique | Key Findings | Reference |
| HR-ESI-MS | Molecular Formula: C42H32O11 | [2] |
| 1D NMR (¹H NMR) | Revealed the presence of aromatic protons characteristic of resveratrol and oxyresveratrol units. | [4][5] |
| 2D NMR (COSY, HMBC, HSQC) | Established the connectivity between the three stilbenoid units, confirming the trimeric structure. | [1] |
Experimental Protocols: Isolation and Purification
While a specific, detailed protocol for the isolation of this compound is not exhaustively documented in a single source, a general methodology can be compiled from various studies on the isolation of stilbenoids from Gnetum species.[3][6][7][8] The following represents a composite, best-practice protocol.
Plant Material Collection and Preparation
-
Collection: The lianas of Gnetum montanum are collected.
-
Drying: The plant material is air-dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals.
-
Grinding: The dried lianas are ground into a coarse powder to increase the surface area for efficient extraction.
Extraction
-
Solvent Maceration: The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.[2] This process is typically repeated three times to ensure exhaustive extraction.[2]
-
Solvent Evaporation: The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]
Fractionation
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Stilbenoids like this compound are typically enriched in the ethyl acetate fraction.
Chromatographic Purification
A multi-step chromatographic approach is essential for the isolation of pure this compound.
-
Column Chromatography (CC) on Silica Gel:
-
The ethyl acetate fraction is subjected to column chromatography on a silica gel column.
-
A gradient elution system is employed, starting with a non-polar solvent system (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Sephadex LH-20 Column Chromatography:
-
Fractions enriched with this compound are further purified on a Sephadex LH-20 column using an isocratic elution with a suitable solvent, typically methanol, to separate compounds based on their molecular size.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Final purification is often achieved using preparative HPLC on a reversed-phase column (e.g., C18).
-
A gradient elution with a mixture of water (often with a small percentage of formic acid) and acetonitrile or methanol is used to obtain highly purified this compound.
-
Quantitative Data
Limited quantitative data is available regarding the isolation and specific activity of this compound. The following table summarizes the currently known values.
Table 2: Quantitative Data for this compound
| Parameter | Value | Method | Reference |
| IC50 for TNF-α Inhibition | 1.49 x 10⁻⁶ mol L⁻¹ | Not specified | [1] |
| Inhibitory Ratio against TNF-α | 58.1% at 10⁻⁵ mol L⁻¹ | Not specified | [1] |
| Yield from Plant Material | Not reported | - | - |
| Purity after Purification Steps | Not reported | - | - |
Biological Activities and Signaling Pathways
This compound exhibits significant biological activities, primarily as an anti-inflammatory and potential anti-cancer agent. Its mechanisms of action are linked to the modulation of critical cellular signaling pathways.
Anti-inflammatory Activity and TNF-α Inhibition
This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1] By inhibiting TNF-α, this compound can potentially interfere with the downstream signaling cascades initiated by this cytokine, including the NF-κB and MAPK pathways.
Anti-cancer Activity and AKT Signaling Pathway
A study on a Gnetum montanum extract containing this compound demonstrated its ability to induce apoptosis in SW480 human colon cancer cells.[2] The mechanism was attributed to the inhibition of the AKT signaling pathway.[2] The extract was shown to down-regulate the expression of key proteins in this pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[2]
Potential Interaction with the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Natural products are known to target the MAPK pathway in cancer therapy.[9][10] Given that this compound affects processes regulated by MAPK and inhibits TNF-α, which can activate this pathway, it is plausible that this compound also modulates MAPK signaling. Further research is required to confirm this interaction.
Conclusion and Future Directions
This compound is a promising natural product with well-defined anti-inflammatory and potential anti-cancer activities. Its discovery in Gnetum montanum underscores the importance of exploring traditional medicinal plants for novel therapeutic agents. While its inhibitory effects on TNF-α and the AKT signaling pathway are established, further research is needed to fully elucidate its mechanisms of action, particularly its potential interaction with the MAPK and NF-κB pathways.
Future research should focus on:
-
Developing a standardized and optimized protocol for the high-yield isolation of this compound.
-
Conducting comprehensive studies to determine its pharmacokinetic and pharmacodynamic profiles.
-
Investigating its efficacy and safety in preclinical and clinical settings for inflammatory diseases and cancer.
-
Exploring its effects on other relevant signaling pathways to gain a more complete understanding of its biological activity.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. storage.googleapis.com [storage.googleapis.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ojs.hust.edu.vn [ojs.hust.edu.vn]
- 8. mdpi.com [mdpi.com]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a complex stilbenoid trimer with significant potential in pharmacological research. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound exhibits a range of biological activities that are of interest to the drug development community. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and characterization.
Natural Sources of this compound
This compound has been isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr., a plant belonging to the Gnetaceae family.[1] Species of the Gnetum genus are known to be rich sources of various stilbenoids, including monomers, dimers, and higher oligomers. While resveratrol and isorhapotigenin are significant stilbenoid constituents in the ethanol extract of Gnetum montanum lianas, comprising approximately 3-5% of the extract, specific quantitative data for the yield of this compound has not been reported in the available literature.[2]
Quantitative Data on Stilbenoids in Gnetum montanum
| Compound Class | Specific Compound(s) | Plant Part | Extraction Solvent | Reported Concentration/Yield | Source |
| Stilbenoids | Resveratrol and Isorhapotigenin | Liana | Ethanol | ~ 3-5% of the crude extract | [2] |
| Stilbenoid Trimer | This compound | Liana | Not specified | Yield not specified in literature | [1] |
Biosynthesis of this compound
The biosynthesis of this compound originates from the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine.
The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA. This serves as a key intermediate for the biosynthesis of both resveratrol and oxyresveratrol, the monomeric units of this compound. The formation of these monomers is catalyzed by stilbene synthase (STS).
This compound is a trimer composed of two units of oxyresveratrol and one unit of resveratrol.[1] The formation of this complex molecule is proposed to occur through an enzymatic oxidative coupling of the stilbenoid monomers. This process is likely catalyzed by peroxidases or laccases, which generate radical intermediates that then couple to form the final trimeric structure.
Caption: Biosynthetic pathway of this compound.
Experimental Protocols
While a specific, detailed protocol for the isolation of this compound is not available in a single source, the following is a representative methodology synthesized from general procedures for the extraction and purification of stilbenoids from Gnetum species.
Plant Material and Extraction
-
Plant Material: Lianas of Gnetum montanum are collected, washed, and air-dried. The dried material is then ground into a fine powder.
-
Extraction:
-
The powdered plant material (e.g., 1 kg) is macerated with 95% ethanol (e.g., 15 L) at room temperature with continuous agitation for 24 hours.
-
The extraction is repeated three times.
-
The filtrates from the three extractions are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude ethanol extract.
-
The crude extract is then freeze-dried and stored at -20°C.
-
Chromatographic Purification
A multi-step chromatographic approach is employed for the purification of this compound.
-
Step 1: Column Chromatography (CC)
-
The crude extract is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Step 2: Sephadex LH-20 Chromatography
-
Fractions enriched with stilbenoids (as determined by TLC and preliminary analysis) are further purified on a Sephadex LH-20 column.
-
Methanol is typically used as the mobile phase.
-
This step is effective for separating compounds based on their molecular size and polarity.
-
-
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
The final purification is achieved by preparative HPLC on a C18 column.
-
A typical mobile phase consists of a gradient of acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to improve peak shape.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
-
Structure Elucidation and Characterization
The structure of the purified this compound is confirmed using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.
-
2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and the linkages between the resveratrol and oxyresveratrol units.
-
Caption: Experimental workflow for isolation of this compound.
Conclusion
This compound represents a structurally complex and biologically interesting natural product from Gnetum montanum. While its biosynthesis follows the general principles of stilbenoid formation, the specific mechanisms of its oligomerization are a subject of ongoing research. The provided experimental framework offers a solid basis for the isolation and further investigation of this promising compound for potential applications in drug discovery and development. Further research is warranted to quantify the yield of this compound from its natural source and to fully elucidate the enzymatic machinery responsible for its biosynthesis.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and establishment of reference standards for resveratrol and isorhapotigenin of the linas of Gnetum montanum markgr | VNUHCM Journal of Natural Sciences [stdjns.scienceandtechnology.com.vn]
Physical and chemical properties of Gnetumontanin B.
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical, chemical, and biological properties of Gnetumontanin B, a naturally occurring stilbenoid. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties
This compound is a stilbene trimer, oligomerized from two oxyresveratrol units and one resveratrol unit.[1] It is sourced from the lianas of Gnetum montanum. The compound presents as a powder and exhibits solubility in various organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₁₁ | [2] |
| Molecular Weight | 713.0 g/mol | [2] |
| Physical Description | Powder | [2] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [2] |
| Purity | ≥98% | [2] |
| Mass Spectrometry | [M–H]⁻ at m/z 711.1858 | [1] |
Biological Activity
This compound has demonstrated significant biological activity, primarily as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).
Table 2: In Vitro Biological Activity of this compound
| Target | Assay | Cell Line | IC₅₀ | Source |
| TNF-α | Inhibition of TNF-α production | Not specified in abstract | 1.49 µM | [3] |
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the extraction of stilbenoids from Gnetum montanum involves an ethanolic extraction followed by chromatographic purification. The following is a generalized workflow based on common practices for natural product isolation. The specific details for this compound are described in the work of Li et al. (2004).
Experimental Workflow for Extraction and Isolation
Caption: Generalized workflow for the extraction and isolation of this compound.
Methodology:
-
Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and ground into a fine powder.
-
Extraction: The powdered plant material is macerated with 95% ethanol at room temperature for an extended period. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The ethanolic extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel, followed by preparative high-performance liquid chromatography (HPLC) to isolate this compound.
TNF-α Inhibition Assay
The inhibitory effect of this compound on TNF-α production is a key indicator of its anti-inflammatory potential. The following is a generalized protocol for such an assay, with the specific conditions for this compound detailed in the primary literature.
Experimental Workflow for TNF-α Inhibition Assay
Caption: General workflow for a cell-based TNF-α inhibition assay.
Methodology:
-
Cell Culture: An appropriate cell line, typically macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.
-
Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α.
-
Treatment: Concurrently or prior to stimulation, the cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specific duration to allow for TNF-α production and the inhibitory effect of the compound to take place.
-
Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined.
Signaling Pathway
This compound's inhibitory effect on TNF-α suggests its interaction with inflammatory signaling pathways. While the precise molecular target is a subject of ongoing research, its action likely involves the modulation of key signaling cascades that regulate TNF-α expression, such as the NF-κB pathway.
Signaling Pathway of TNF-α Production and Inhibition by this compound
Caption: Putative mechanism of TNF-α inhibition by this compound.
This diagram illustrates the lipopolysaccharide (LPS)-induced Toll-like receptor 4 (TLR4) signaling pathway, a major route for TNF-α production. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the IKK complex or the nuclear translocation of NF-κB, thereby downregulating the transcription of the TNF-α gene. Further research is required to elucidate the exact molecular mechanism.
References
- 1. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Gnetumontanin B: A Technical Overview of its Molecular Characteristics and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a naturally occurring stilbenoid compound isolated from plants of the Gnetum genus, notably Gnetum montanum. Stilbenoids are a class of phenolic compounds that have garnered significant interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. This compound, a resveratrol trimer, has demonstrated potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular characteristics, biological activity, and relevant experimental methodologies associated with this compound.
Molecular Profile
This compound is characterized by the following molecular formula and weight:
| Property | Value |
| Molecular Formula | C42H32O11 |
| Molecular Weight | 712.70 g/mol |
| CAS Number | 809237-87-4 |
| Appearance | Powder |
| Class | Stilbenoid, Resveratrol Trimer |
Biological Activity and Mechanism of Action
The primary biological activity attributed to this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.
Anti-inflammatory Activity
This compound has been shown to be a potent inhibitor of TNF-α, a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.
| Activity | IC50 Value | Source Organism |
| TNF-α Production Inhibition | 1.49 µM | Gnetum montanum f. megalocarpum |
Proposed Signaling Pathway
This compound's inhibition of TNF-α suggests a mechanism of action that involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In a typical inflammatory response, the binding of a ligand such as Lipopolysaccharide (LPS) to its receptor (e.g., TLR4) on a macrophage initiates a signaling cascade. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is subsequently ubiquitinated and degraded, releasing the NF-κB dimer (p50/p65). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including TNF-α. This compound is hypothesized to interfere with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB activation and the downstream production of TNF-α.
Additionally, extracts of Gnetum montanum containing this compound have been observed to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway. The interplay between the anti-inflammatory and pro-apoptotic effects of this compound warrants further investigation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Experimental Protocols
Isolation and Purification of this compound from Gnetum montanum
The following is a generalized protocol for the isolation of stilbenoids, including this compound, from Gnetum montanum.
Caption: General workflow for isolating this compound.
Methodology:
-
Plant Material Preparation: The lianas of Gnetum montanum are collected, dried, and powdered.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The biologically active fractions, often the ethyl acetate fraction for stilbenoids, are collected.
-
Chromatographic Fractionation: The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components into multiple sub-fractions.
-
Purification: The fractions containing the compound of interest are further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).
In Vitro TNF-α Inhibition Assay
The following is a representative protocol for assessing the TNF-α inhibitory activity of this compound in a cell-based assay.
Cell Line: Murine macrophage cell line RAW 264.7.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or a vehicle control, e.g., DMSO). The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) at a final concentration of 1 µg/mL to induce an inflammatory response and TNF-α production.
-
Incubation: The plates are incubated for a specified period, typically 18-24 hours.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants is determined using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
This compound is a promising natural product with significant anti-inflammatory potential, primarily through the inhibition of TNF-α. The experimental protocols outlined in this guide provide a framework for its isolation and biological evaluation. Further research is warranted to fully elucidate its mechanism of action, including its effects on the NF-κB and AKT signaling pathways and their potential crosstalk. In vivo studies are necessary to validate its therapeutic efficacy and safety profile for potential development as a novel anti-inflammatory agent.
Spectroscopic and Biological Insights into Gnetumontanin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Gnetumontanin B, a naturally occurring stilbene trimer. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Mass Spectrometry Data
High-resolution mass spectrometry has been employed to determine the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Ionization Mode | Negative | [1] |
| Formula | C₄₂H₃₂O₁₁ | [1] |
| Measured m/z | 711.1858 [M-H]⁻ | [1] |
| Calculated m/z | 711.1872 | [1] |
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
A sample of purified this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, and infused into the electrospray ionization source of a high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] instrument). The analysis is typically performed in negative ion mode to observe the deprotonated molecule [M-H]⁻. The instrument is calibrated using a standard of known mass to ensure high mass accuracy. Data is acquired over a relevant mass range, and the elemental composition is determined from the accurate mass measurement.
NMR Spectroscopic Data
The structure of this compound was elucidated using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The detailed ¹H and ¹³C NMR data are available in the primary literature.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data sourced from Li et al., 2004 |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| Data sourced from Li et al., 2004 |
Experimental Protocol: NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ or acetone-d₆. The sample of purified this compound is dissolved in the chosen solvent, and spectra are recorded at room temperature. Chemical shifts are referenced to the residual solvent peak. The structure is elucidated by detailed analysis of the chemical shifts, coupling constants, and correlations observed in the 1D and 2D NMR spectra.
Biological Activity and Signaling Pathways
This compound has been shown to exhibit potent biological activity, including the inhibition of Tumor Necrosis Factor-alpha (TNF-α)[2]. Furthermore, extracts of Gnetum montanum, which contain this compound, have been demonstrated to induce apoptosis in human colon cancer cells through the inhibition of the AKT signaling pathway[1].
Inhibition of TNF-α Signaling
This compound has been identified as a potent inhibitor of TNF-α, with an IC₅₀ of 1.49 x 10⁻⁶ mol L⁻¹[2]. The canonical TNF-α signaling pathway leads to the activation of the transcription factor NF-κB, which upregulates the expression of inflammatory genes. Inhibition of this pathway by this compound suggests its potential as an anti-inflammatory agent.
Caption: Inhibition of the TNF-α signaling pathway by this compound.
Modulation of the AKT Signaling Pathway and Induction of Apoptosis
Extracts of Gnetum montanum containing this compound have been shown to down-regulate the phosphorylation of key proteins in the AKT signaling pathway, including AKT, GSK-3β, PDK1, and c-Raf. This inhibition leads to the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in apoptosis.
Caption: this compound-containing extract induces apoptosis via AKT pathway inhibition.
Isolation and Purification
Experimental Protocol: General Procedure for Isolation
The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species. For the specific, detailed protocol for this compound, please refer to Li et al., 2004.
-
Extraction: Dried and powdered plant material (lianas of Gnetum montanum) is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, typically rich in stilbenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Conclusion
This compound is a promising natural product with significant anti-inflammatory and potential anti-cancer activities. The spectroscopic data provide the basis for its structural identification and characterization, while the understanding of its interaction with key signaling pathways offers a foundation for further investigation into its therapeutic potential. This guide serves as a valuable resource for researchers dedicated to advancing the fields of natural product science and drug development.
References
Gnetumontanin B: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from plants of the Gnetum genus, such as Gnetum montanum.[1] Stilbenoids are a class of polyphenolic compounds that have garnered significant scientific interest due to their diverse and potent pharmacological properties.[2][3] This technical guide provides an in-depth overview of the known biological activities of this compound, with a focus on its anti-inflammatory and potential anticancer effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Anti-inflammatory Activity
The most well-documented biological activity of this compound is its potent anti-inflammatory effect, primarily mediated through the inhibition of tumor necrosis factor-alpha (TNF-α).[1] TNF-α is a pro-inflammatory cytokine that plays a central role in initiating and propagating the inflammatory cascade. Its dysregulation is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Quantitative Data: TNF-α Inhibition
The inhibitory potency of this compound against TNF-α has been quantified, demonstrating its potential as a significant anti-inflammatory agent.
| Compound | Target | Assay System | IC₅₀ | Inhibitory Ratio | Reference |
| This compound | TNF-α | Murine Macrophages | 1.49 x 10⁻⁶ mol L⁻¹ | 58.1% at 10⁻⁵ mol L⁻¹ | [1] |
Experimental Protocol: TNF-α Inhibition Assay
The following protocol outlines the methodology used to determine the inhibitory effect of this compound on TNF-α production in murine macrophages.
Objective: To measure the in vitro inhibition of lipopolysaccharide (LPS)-induced TNF-α production by this compound.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for murine TNF-α
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed murine macrophages into 96-well plates at a predetermined density and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included. Incubate the cells for 1 hour.
-
LPS Stimulation: After the pre-treatment period, stimulate the cells by adding LPS to each well (final concentration typically 1 µg/mL), except for the negative control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 18-24 hours) to allow for cytokine production.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants.
-
TNF-α Quantification: Determine the concentration of TNF-α in the supernatants using a commercial murine TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value, the concentration at which 50% of TNF-α production is inhibited, is then determined by non-linear regression analysis.
Signaling Pathway Diagram
References
Gnetumontanin B: A Technical Guide on its Role in Traditional and Modern Medicine
Introduction
Gnetum montanum Markgr., a climbing gymnosperm found in East and Southeast Asia, has a long history of use in traditional medicine systems, including Traditional Chinese Medicine (TCM) and Ayurvedic practices. In TCM, records from the Ming Dynasty's Ben Cao Gang Mu refer to a similar vine for treating joint aches. Traditional uses often involve the plant's lianas, stems, rhizomes, and leaves to treat conditions like rheumatic arthralgia, bruises, bronchitis, and mild arthritis.[1][2] Modern phytochemical research has identified a wealth of bioactive compounds in Gnetum montanum, with a particular focus on stilbenoids.[1][2] Among these, Gnetumontanin B, a novel stilbene trimer, has emerged as a compound of significant interest due to its potent biological activities.[3] This technical guide provides an in-depth analysis of this compound, summarizing its traditional context, pharmacological properties, and the experimental methodologies used for its evaluation.
Traditional Medicinal Uses of Gnetum montanum
The use of Gnetum montanum is well-documented in various folk medicine traditions. Its application is primarily centered around its anti-inflammatory and analgesic properties.
-
Anti-inflammatory and Analgesic: The stems and rhizomes are traditionally used to treat rheumatic arthralgia and bruises.[1][2] In Yunnan, local healers have applied leaf poultices for swelling. The plant is also used for mild arthritis and joint stiffness.
-
Respiratory Ailments: It has been used traditionally to treat bronchitis, cough, and cold.[2][4] Anecdotal reports from Himachal Pradesh suggest its use for mild respiratory congestion.
-
Other Uses: In Guangxi folk medicine, tender shoots were consumed to alleviate chronic fatigue. A decoction of the seed is used for coughs and colds, while the root and stem are used as an antiperiodic (to prevent the recurrence of diseases like malaria).[4]
The logical progression from the plant's traditional application to modern scientific validation of its compounds is a classic example of ethnopharmacology.
Pharmacological Activity and Quantitative Data
This compound is a stilbene trimer oligomerized from two oxyresveratrol units and one resveratrol unit.[3] Its primary documented activity is potent anti-inflammatory action. The broader extract of Gnetum montanum (GME), which contains this compound, has also been shown to possess significant antitumor properties.[1]
Anti-Inflammatory Activity
Research has shown that this compound exhibits potent inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] This aligns with the traditional use of the plant for treating inflammatory conditions like arthritis.
Antitumor Activity
While studies on isolated this compound are specific to inflammation, the extract of Gnetum montanum (GME) has demonstrated significant antitumor effects against human colon cancer cells (SW480).[1] The extract induces apoptosis and cell cycle arrest, suggesting the potential for its constituent compounds, including this compound, to contribute to these effects.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data on the bioactivity of this compound and Gnetum montanum extract.
| Compound / Extract | Target / Cell Line | Assay Type | Result | Reference |
| This compound | TNF-α Production | TNF-α Inhibition | IC₅₀: 1.49 x 10⁻⁶ mol L⁻¹ | [3] |
| This compound | TNF-α Production | TNF-α Inhibition | 58.1% inhibition at 10⁻⁵ mol L⁻¹ | [3] |
| G. montanum Extract (GME) | SW480 Human Colon Cancer Cells | MTS Proliferation Assay | IC₅₀: 78.25 µg/mL (48h) | [1] |
| G. montanum Extract (GME) | SW480 Human Colon Cancer Cells | MTS Proliferation Assay | IC₅₀: 50.77 µg/mL (72h) | [1] |
Mechanism of Action: The AKT Signaling Pathway
Studies on Gnetum montanum extract (GME) have elucidated its mechanism of antitumor action through the inhibition of the AKT signaling pathway, a critical cascade for cell survival and proliferation.[1] Activation of this pathway is often linked to tumor aggressiveness and drug resistance.[1]
GME treatment was found to down-regulate the protein expression of key components in this pathway, including:
-
P-PDK1: Phosphoinositide-dependent kinase-1, which phosphorylates and activates AKT.[1]
-
P-AKT: Phosphorylated AKT, the active form of the kinase.[1]
-
P-GSK-3β: Glycogen synthase kinase-3β, which is inhibited by AKT, preventing the degradation of Cyclin D1.[1]
-
P-c-Raf: A kinase that is also negatively associated with AKT phosphorylation.[1]
By inhibiting this pathway, GME leads to decreased cell proliferation and the induction of apoptosis, evidenced by the upregulation of Bax and cleaved caspase-3, and downregulation of Bcl-2.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of this compound and Gnetum montanum extract.
Isolation of this compound
This protocol describes a general workflow for the isolation of stilbenoids from Gnetum montanum, leading to the identification of this compound.
-
Plant Material: Lianas of Gnetum montanum Markgr. f. megalocarpum Markgr. are collected, dried, and pulverized.[3]
-
Extraction: The powdered plant material is subjected to solvent extraction, typically using ethanol or methanol, to create a crude extract.
-
Fractionation: The crude extract is then partitioned using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their chemical properties.
-
Chromatography: The resulting fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) and preparative High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[2]
-
Structure Elucidation: The structure of the isolated compounds, such as this compound, is determined using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]
Anti-Inflammatory Assay: TNF-α Inhibition
This protocol is based on the methodology used to determine the anti-inflammatory activity of this compound.[3]
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Stimulation: Macrophages are stimulated with Lipopolysaccharide (LPS) to induce the production and secretion of TNF-α.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10⁻⁵ mol L⁻¹) for a set period before LPS stimulation.
-
Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage inhibition of TNF-α production is calculated relative to the LPS-stimulated control group. The IC₅₀ value, the concentration required to inhibit 50% of TNF-α production, is then determined.[3]
Antitumor Assay: In Vitro Evaluation of GME
This protocol outlines the methods used to assess the anticancer effects of Gnetum montanum extract on SW480 colon cancer cells.[1]
-
Cell Proliferation (MTS Assay):
-
SW480 cells are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with various concentrations of GME (0–120 µg/mL) for 24, 48, and 72 hours.[1]
-
MTS reagent is added to each well, and the plate is incubated to allow for the conversion of MTS to formazan by viable cells.
-
The absorbance is measured using a microplate reader to determine cell viability, and IC₅₀ values are calculated.[1]
-
-
Apoptosis Analysis (Flow Cytometry):
-
Cells are treated with GME for a specified time.
-
Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.[1]
-
-
Western Blotting:
-
SW480 cells are treated with GME.
-
Total protein is extracted, and concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against target proteins (e.g., P-AKT, Bcl-2, Bax, Caspase-3) followed by HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) system to determine changes in protein expression levels.[1]
-
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phytomednepal.com [phytomednepal.com]
In-Vitro Studies on Gnetumontanin B: A Review of Currently Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class of compounds have garnered significant interest in the scientific community for their potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities. This technical guide aims to provide a comprehensive overview of the preliminary in-vitro studies on this compound. However, a thorough review of the existing scientific literature reveals a significant gap in research specifically focused on the isolated compound. While this compound has been identified as a constituent in various Gnetum extracts, dedicated in-vitro studies to elucidate its specific biological activities and mechanisms of action are currently limited.
This document will summarize the available information where this compound is mentioned and will also draw upon data from studies on closely related stilbenoids and Gnetum extracts to provide a contextual understanding. Furthermore, it will present standardized experimental protocols for key in-vitro assays that could be employed in future studies to specifically evaluate the bioactivity of this compound.
Data Presentation
A critical challenge in compiling a detailed report on this compound is the absence of quantitative data from in-vitro studies on the isolated compound. While numerous studies have investigated the biological activities of Gnetum species extracts, they do not provide specific IC50 values or other quantitative measures for this compound itself. The primary focus of much of the existing research has been on more abundant stilbenoids like Gnetin C and resveratrol.
To address the user's request for structured data, the following table is presented to highlight the current lack of specific quantitative data for this compound and to showcase representative data for related compounds and extracts found in the literature. This is intended to serve as a comparative baseline for future research.
Table 1: Summary of In-Vitro Biological Activity Data (Comparative)
| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |
| This compound | Anticancer (Cytotoxicity) | Various | Data Not Available | N/A |
| This compound | Anti-inflammatory (Nitric Oxide Inhibition) | RAW 264.7 | Data Not Available | N/A |
| This compound | Antioxidant (DPPH Scavenging) | N/A | Data Not Available | N/A |
| Gnetum montanum Extract | Anticancer (Cytotoxicity) | SW480 (Colon) | Not specified for this compound | [1] |
| Gnetin C | Anticancer (Cytotoxicity) | Various | Data available for various cell lines | [2][3] |
| Resveratrol | Anticancer (Cytotoxicity) | Various | Data available for various cell lines | [2] |
Experimental Protocols
While specific experimental protocols for this compound are not available, this section provides detailed methodologies for key in-vitro assays that are commonly used to assess the anticancer, anti-inflammatory, and antioxidant activities of natural compounds. These protocols can be adapted for the evaluation of isolated this compound.
Anticancer Activity: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
a. Materials:
-
This compound (isolated and purified)
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, etc.)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium
-
FBS
-
Penicillin-Streptomycin
-
LPS from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
b. Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a control group (cells with LPS but no compound) and a blank group (cells with medium only).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent to each well, and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite produced using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
a. Materials:
-
This compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Ascorbic acid or Trolox (as a positive control)
-
96-well plates or cuvettes
-
Spectrophotometer
b. Procedure:
-
Sample Preparation: Prepare different concentrations of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A blank containing methanol should also be measured.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined.
Mandatory Visualization
Due to the lack of specific data on the signaling pathways affected by this compound, a generalized workflow for in-vitro screening of a natural compound is presented below. This diagram illustrates the logical progression from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for in-vitro screening of this compound.
A hypothetical signaling pathway diagram is provided below, illustrating the PI3K/Akt pathway, which is a common target in cancer and inflammatory research and has been implicated in the activity of Gnetum extracts[1]. This can serve as a template for visualizing results from future studies on this compound.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
The preliminary investigation into the in-vitro studies of this compound reveals a significant lack of specific research on the isolated compound. While its presence in bioactive Gnetum extracts suggests potential therapeutic properties, dedicated studies are imperative to validate these hypotheses. Future research should focus on the isolation and purification of this compound to facilitate comprehensive in-vitro testing. The experimental protocols provided in this guide offer a framework for such investigations. Elucidating the specific anticancer, anti-inflammatory, and antioxidant activities, along with the underlying molecular mechanisms, will be crucial in determining the potential of this compound as a lead compound for drug development. The scientific community is encouraged to pursue these research avenues to unlock the full therapeutic potential of this and other understudied natural compounds.
References
- 1. In silico, in vitro: antioxidant and antihepatotoxic activity of gnetol from Gnetum ula Brongn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Gnetumontanin B: A Technical Guide on its Chemistry, Bioactivity, and Relationship to Other Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B is a complex stilbenoid, specifically a resveratrol trimer, isolated from Gnetum montanum. It has demonstrated potent anti-inflammatory activity, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α). This technical guide provides a comprehensive overview of this compound, including its chemical properties, relationship to other stilbenoids, and known biological activities. The guide details experimental protocols for the extraction and analysis of related compounds and discusses the signaling pathways potentially modulated by this class of molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of stilbenoids.
Introduction to this compound and Stilbenoids
Stilbenoids are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plant species and have garnered significant scientific interest due to their diverse pharmacological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects. A well-known example of a simple stilbenoid is resveratrol, found in grapes and red wine.
This compound is a more complex stilbenoid, classified as a stilbene trimer. It is an oligomer formed from two units of oxyresveratrol and one unit of resveratrol[1]. This intricate structure contributes to its specific biological activities and distinguishes it from simpler stilbenoids. This compound was first isolated from the lianas of Gnetum montanum f. megalocarpum[1][2]. The Gnetum genus is a rich source of a wide array of stilbenoids, including monomers, dimers, and trimers[3][4].
Chemical and Physical Properties of this compound
This compound possesses the following chemical and physical properties:
| Property | Value | Reference |
| Molecular Formula | C42H32O11 | [2] |
| Molecular Weight | 712.70 g/mol | [5] |
| CAS Number | 809237-87-4 | [2][5] |
| Appearance | Not specified in available literature | |
| Solubility | Not specified in available literature |
Relationship to Other Stilbenoids
This compound is part of a large and structurally diverse family of stilbenoids found in plants of the Gnetum genus. Its direct precursors are the monomeric stilbenoids resveratrol and oxyresveratrol.
Biosynthesis
The biosynthesis of stilbenoids originates from the phenylpropanoid pathway[3][6]. The key enzyme, stilbene synthase, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic stilbene scaffold of resveratrol. Subsequent hydroxylation and oligomerization lead to the vast array of stilbenoids found in nature. This compound, being a trimer of resveratrol and oxyresveratrol, is formed through the oxidative coupling of these monomeric units[1].
Figure 1: Simplified biosynthesis pathway of this compound.
Comparative Analysis with Other Gnetum Stilbenoids
The Gnetum genus is a prolific source of various stilbenoids with a wide range of biological activities. A comparative analysis of this compound with other stilbenoids from the same genus provides valuable insights into structure-activity relationships.
| Stilbenoid | Class | Source (Gnetum species) | Biological Activity | IC50 Value | Reference |
| This compound | Trimer | montanum | TNF-α Inhibition | 1.49 µM | [1][2][5] |
| Gnetin C | Dimer | gnemon | Anticancer (HL60 cells) | 13 µM | [7] |
| Gnetol | Monomer | microcarpum | PGE2 Inhibition | 1.84 µM | [3][6] |
| Isorhapontigenin | Monomer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 0.35 µM | [8] |
| Gnetifolin K | Dimer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 10.3 µM | [8] |
| Gnetin E | Dimer | parvifolium | Nitric Oxide Inhibition (LPS-stimulated BV-2 cells) | 1.5 µM | [8] |
Biological Activities and Pharmacokinetics
Anti-inflammatory Activity
The most prominently reported biological activity of this compound is its potent inhibition of TNF-α production[1][2][5]. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1%[1]. This anti-inflammatory potential suggests its utility in the research and development of treatments for inflammatory conditions.
Other Potential Activities
While specific data for this compound is limited, other stilbenoids from Gnetum species have demonstrated a broad spectrum of biological activities, including anticancer, neuroprotective, and antiviral effects[7][8][9][10]. Given its structural similarity to these compounds, it is plausible that this compound may also possess such activities, warranting further investigation.
Pharmacokinetics
Specific pharmacokinetic data for this compound are not available in the current literature. However, studies on other stilbenoids, particularly oligomers, indicate that they generally have low oral bioavailability due to extensive metabolism[4][6]. Pterostilbene, a dimethylated analog of resveratrol, shows significantly better bioavailability[4]. This suggests that structural modifications could be a viable strategy to improve the pharmacokinetic profile of this compound.
Signaling Pathways
The precise signaling pathways modulated by this compound have not been definitively elucidated. However, research on Gnetum extracts and related stilbenoids points towards the involvement of several key inflammatory and cell survival pathways.
NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, and its signaling pathway is a common target for anti-inflammatory compounds. TNF-α is a potent activator of the NF-κB pathway. The inhibitory effect of this compound on TNF-α production suggests a potential modulation of the NF-κB signaling cascade. A molecular docking study has shown that gnetin C, a related stilbenoid dimer, has a strong binding affinity for IKK, a key kinase upstream of NF-κB activation.
Figure 2: Postulated modulation of the NF-κB signaling pathway by this compound.
PI3K/Akt and MAPK Signaling Pathways
Extracts from Gnetum montanum have been shown to induce apoptosis in cancer cells by inhibiting the activation of the PI3K/Akt signaling pathway[11]. Furthermore, stilbenoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis[12]. While direct evidence for this compound is lacking, its structural relationship to other bioactive stilbenoids suggests it may also interact with these pathways.
Experimental Protocols
Detailed experimental protocols for the specific analysis of this compound are not widely available. However, established methodologies for the extraction of stilbenoids from Gnetum species and for the assessment of TNF-α inhibition can be adapted.
Extraction and Isolation of Stilbenoids from Gnetum montanum
The following is a general workflow for the extraction and isolation of stilbenoids from Gnetum montanum, based on published methods.
Figure 3: General workflow for the extraction and isolation of stilbenoids.
Methodology:
-
Plant Material Preparation: Dried and powdered lianas of Gnetum montanum are used as the starting material.
-
Extraction: The powdered plant material is extracted with a suitable solvent, such as ethanol or methanol, at room temperature. This process is typically repeated multiple times to ensure complete extraction.
-
Filtration and Concentration: The resulting extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the complex mixture of compounds. This may include column chromatography over silica gel, Sephadex LH-20, or other stationary phases.
-
Purification: Fractions containing compounds of interest are further purified using high-performance liquid chromatography (HPLC) to isolate pure this compound and other stilbenoids.
-
Structure Elucidation: The chemical structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
TNF-α Inhibition Assay
The following protocol is a general method for assessing the inhibition of TNF-α production in vitro.
Cell Culture and Treatment:
-
Cell Line: A suitable cell line, such as RAW 264.7 murine macrophages, is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: TNF-α production is induced by treating the cells with a stimulating agent, such as lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for a further period (e.g., 24 hours) to allow for TNF-α production and secretion into the culture medium.
Measurement of TNF-α:
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the vehicle control. The IC50 value, the concentration at which 50% of TNF-α production is inhibited, is then determined.
Future Directions and Conclusion
This compound is a promising natural product with potent anti-inflammatory activity. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Comprehensive Biological Screening: A broader assessment of this compound's activity against a range of biological targets, including cancer cell lines, viruses, and models of neurodegenerative diseases.
-
Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways modulated by this compound to understand its anti-inflammatory effects.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Total Synthesis: The development of a synthetic route to this compound would provide a reliable source of the compound for further research and enable the synthesis of analogs with improved properties.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
- 3. Resveratrol and Other Natural Oligomeric Stilbenoid Compounds and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a stilbenoid found in Gnetum montanum, has emerged as a promising natural compound with potential therapeutic applications in inflammatory diseases and cancer. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action. The available evidence strongly suggests that this compound exerts its effects through the inhibition of Tumor Necrosis Factor-alpha (TNF-α) and the modulation of the AKT signaling pathway, indicating its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer agents.
Introduction
Stilbenoids, a class of naturally occurring phenolic compounds, have garnered significant attention for their diverse pharmacological activities. This compound, a resveratrol trimer isolated from the lianas of Gnetum montanum, is a member of this class that has demonstrated potent biological effects. This document aims to consolidate the existing scientific literature on this compound, focusing on its identified therapeutic targets and the experimental basis for these findings. The primary objective is to provide a detailed technical resource for researchers and professionals involved in drug discovery and development.
Therapeutic Targets
Current research has identified two primary therapeutic targets for this compound: Tumor Necrosis Factor-alpha (TNF-α) and the AKT signaling pathway.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
TNF-α is a pro-inflammatory cytokine that plays a central role in the pathogenesis of numerous inflammatory diseases. This compound has been shown to be a potent inhibitor of TNF-α.
Modulation of the AKT Signaling Pathway
The AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is a hallmark of many cancers. While direct studies on isolated this compound are limited, research on extracts of Gnetum montanum containing this compound has demonstrated significant inhibition of the AKT pathway in human colon cancer cells.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound and the Gnetum montanum extract in which it is found.
| Compound/Extract | Target/Assay | Cell Line | Parameter | Value | Reference |
| This compound | TNF-α Inhibition | - | IC50 | 1.49 x 10⁻⁶ mol L⁻¹ | [1] |
| Gnetum montanum Extract | SW480 Cell Viability | SW480 | IC50 (24h) | 126.50 µg/mL | [1][2] |
| Gnetum montanum Extract | SW480 Cell Viability | SW480 | IC50 (48h) | 78.25 µg/mL | [1][2] |
| Gnetum montanum Extract | SW480 Cell Viability | SW480 | IC50 (72h) | 50.77 µg/mL | [1][2] |
Signaling Pathways and Mechanisms of Action
Anti-inflammatory Mechanism: TNF-α Inhibition
This compound directly inhibits the activity of TNF-α, a key mediator of inflammation. This inhibition disrupts the downstream signaling cascade that leads to the expression of various pro-inflammatory genes.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Gnetumontanin B from Gnetum Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid found in various Gnetum species, which are tropical evergreen trees, shrubs, and lianas.[1] Stilbenoids from Gnetum have garnered significant interest due to their diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties.[2][3][4][5] this compound, specifically, has been shown to exhibit potent inhibitory effects on TNF-alpha, suggesting its potential as a therapeutic agent.[6] These application notes provide detailed protocols for the extraction, purification, and analysis of this compound from Gnetum species, particularly Gnetum montanum.
Data Presentation
Table 1: Extraction Yields from Gnetum Species
| Gnetum Species | Plant Part | Extraction Solvent | Extraction Method | Total Extract Yield (%) | Reference |
| Gnetum montanum | Stems and Rhizomes | 95% Ethanol | Shaking Extraction (3x) | 20 | [7] |
| Gnetum gnemon | Dried Endosperms | 50% Ethanol | Soaking | 9.33 | [8] |
| Gnetum gnemon | Leaves | Various Solvents | Percolation | Not specified | [9] |
| Gnetum microcarpum | Lianas | Acetone | Maceration | Not specified | [1] |
Table 2: Yields of Purified Stilbenoids from Gnetum gnemon
| Compound | Plant Part | Starting Material (g) | Yield (mg) | Purity | Reference |
| 7a-epi-Gnetin C | Dried Endosperms | 150 (crude extract) | 1.82 | ≥ 99% (HPLC) | [2][10] |
| Gnetin L | Dried Endosperms | 150 (crude extract) | 3.59 | ≥ 99% (HPLC) | [2][10] |
| Gnetin C | Dried Endosperms | 40 | 250 | Not specified | [8] |
| Gnemonoside D | Dried Endosperms | 40 | 250 | Not specified | [8] |
| Gnemonoside A | Dried Endosperms | 40 | 160 | Not specified | [8] |
Experimental Protocols
Protocol 1: Extraction of Crude Extract from Gnetum montanum
This protocol is adapted from a study that successfully identified this compound in the extract.[7]
1. Plant Material Preparation:
- Collect fresh stems and rhizomes of Gnetum montanum.
- Clean the plant material to remove any soil and debris.
- Air-dry the plant material in a well-ventilated area until brittle.
- Grind the dried stems and rhizomes into a fine powder using a heavy-duty blender.
2. Extraction:
- Weigh 1 kg of the dried plant powder.
- Place the powder in a large container and add 15 L of 95% ethanol.
- Seal the container and place it on a rotary shaker.
- Extract the plant material for 24 hours at a speed of 120 rpm.
- Repeat the extraction process two more times with fresh 95% ethanol.
- After each extraction, separate the residue by filtration through cheesecloth or a suitable filter paper.
- Combine the filtrates from all three extractions.
3. Concentration:
- Concentrate the combined filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
- The resulting crude extract can be freeze-dried to obtain a powder.
- Store the freeze-dried extract at -20°C until further purification.
Protocol 2: Purification of this compound
This protocol is a generalized multi-step chromatographic procedure based on methods used for the purification of stilbenoids from Gnetum species.[1][2][3][4][8]
1. Initial Fractionation by Column Chromatography (Silica Gel):
- Prepare a silica gel column.
- Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto a small amount of silica gel.
- Evaporate the solvent completely to obtain a dry powder.
- Load the powdered extract onto the top of the silica gel column.
- Elute the column with a stepwise gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol.
- Collect fractions of equal volume.
- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing stilbenoids.
2. Further Purification by Column Chromatography (ODS or Sephadex LH-20):
- Pool the stilbenoid-rich fractions from the silica gel column and concentrate them.
- For further separation, use a reversed-phase column with octadecylated silica (ODS) or a size-exclusion column with Sephadex LH-20.
- If using an ODS column, elute with a gradient of methanol in water.
- If using a Sephadex LH-20 column, use methanol as the mobile phase to remove pigments and other polymeric impurities.
- Collect and monitor fractions using TLC.
3. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
- For obtaining high-purity this compound, a final purification step using preparative reversed-phase HPLC (RP-HPLC) is recommended.
- Use a C18 column.
- Elute with a gradient of acetonitrile in water or methanol in water.[2][10]
- Monitor the elution profile with a UV detector at a wavelength suitable for stilbenoids (e.g., 280 nm or 305 nm).
- Collect the peak corresponding to this compound.
- Evaporate the solvent to obtain the pure compound.
Protocol 3: Analytical Identification of this compound by HPLC-Q-TOF-MS/MS
This protocol provides the parameters for the analytical identification and characterization of this compound.[7]
-
HPLC System: Waters ACQUITY UPLC
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0–40 min, 5–95% B
-
40–42 min, 95% B
-
42–43 min, 95–5% B
-
43–48 min, 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 3 μL
-
Mass Spectrometry: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Negative Ion Mode
-
Expected Mass: [M–H]– at m/z 711.1872[7]
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Gnetum extract's potential role in inducing apoptosis via the AKT signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Gnetumontanin B.
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Gnetumontanin B.
This document provides a detailed method for the identification and analysis of this compound using High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS/MS). The protocol is intended for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a stilbene trimer found in plants of the Gnetum genus, notably Gnetum montanum.[1][2] It has garnered research interest due to its potential biological activities, including the potent inhibition of TNF-alpha.[1][2] Accurate and reliable analytical methods are crucial for the qualitative and quantitative assessment of this compound in plant extracts and pharmaceutical formulations. This application note details a robust HPLC method for its analysis.
Experimental Protocol
This protocol is based on the methodology for the analysis of chemical constituents in Gnetum montanum extract.[3]
Instrumentation and Materials
-
Instrumentation: HPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer (HPLC-Q-TOF-MS/MS).[3]
-
Column: ACQUITY HPLC BEH C18 column (2.1 mm × 100 mm, 1.7 μm).[3]
-
Solvents:
-
Sample Preparation:
-
A powdered sample of the plant material (e.g., dried stems and rhizomes) is extracted with 95% ethanol.[3] The extraction can be performed using a rotary shaker.[3] The process is repeated multiple times to ensure efficient extraction.[3] The resulting filtrates are combined and concentrated under reduced pressure.[3] The final extract is freeze-dried and stored at -20 °C.[3]
-
Chromatographic Conditions
The separation of this compound is achieved using a gradient elution program.
| Parameter | Condition |
| Column | ACQUITY HPLC BEH C18 (2.1 mm × 100 mm, 1.7 μm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Autosampler Temperature | 4 °C[3] |
| Injection Volume | 3 μL[3] |
Gradient Elution Program
The composition of the mobile phase is varied over time to achieve optimal separation.
| Time (minutes) | Mobile Phase B (%) |
| 0 - 40 | 5 - 95[3] |
| 40 - 42 | 95[3] |
| 42 - 43 | 95 - 5[3] |
| 43 - 48 | 5[3] |
Mass Spectrometry Conditions
For the identification of this compound, a Q-TOF mass spectrometer is used in negative ion mode.[3]
| Parameter | Value |
| Ionization Mode | Negative[3] |
| Precursor Ion [M-H]⁻ | 711.1872 (Observed)[3] |
| Molecular Formula | C₄₂H₃₂O₁₁[3] |
Data Presentation
The identification of this compound in a sample is confirmed by comparing its retention time and mass spectral data with that of a reference standard. The table below summarizes the mass spectrometry data for this compound.[3]
| Compound | Retention Time (min) | Adduct | Molecular Formula | Observed m/z | Calculated m/z |
| This compound | Not Specified | [M-H]⁻ | C₄₂H₃₂O₁₁ | 711.1872 | 711.1858 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
References
Gnetumontanin B: Detailed Protocols for Synthesis, Purification, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gnetumontanin B, a stilbene trimer originating from Gnetum montanum, has garnered significant interest within the scientific community due to its potent biological activities. This document provides a comprehensive overview of the currently available information on the isolation and purification of this compound. While a total synthesis protocol remains to be fully elucidated in publicly available literature, this application note details a robust methodology for its extraction and purification from natural sources. Furthermore, we present its key biological activities, including its inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α) and the AKT signaling pathway, supported by quantitative data and detailed experimental workflows.
Introduction
Stilbenoids are a class of natural polyphenolic compounds that have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound, a complex stilbene trimer, is a promising member of this family. Its intricate structure, formed from two oxyresveratrol units and one resveratrol unit, contributes to its significant biological potency. This document serves as a practical guide for researchers engaged in the study of this compound, providing essential protocols for its isolation and purification, alongside an exploration of its molecular targets.
Isolation and Purification of this compound from Gnetum montanum
While a total chemical synthesis of this compound has not been extensively reported, its isolation from the lianas of Gnetum montanum is the primary method for obtaining this compound. The following protocol is a representative procedure based on established methods for the isolation of stilbenoids from Gnetum species.
Experimental Protocol: Isolation and Purification
1. Plant Material Collection and Preparation:
-
Collect fresh lianas of Gnetum montanum.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight.
-
Once thoroughly dried, grind the lianas into a fine powder.
2. Extraction:
-
Macerate the powdered plant material in 95% ethanol at a ratio of 1:10 (w/v) for 72 hours at room temperature.
-
Perform the extraction process three times to ensure maximum yield.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). The stilbenoid compounds are typically concentrated in the ethyl acetate fraction.
4. Chromatographic Purification:
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor by TLC. Combine fractions containing the target compound.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase, such as a gradient of methanol and water.
5. Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Quantitative Data
The following table summarizes the reported inhibitory activity of this compound. Purity and yield from the isolation process can vary depending on the starting material and the efficiency of the extraction and purification steps.
| Compound | Biological Activity | IC₅₀ Value | Purity (Representative) | Yield (Representative) |
| This compound | Inhibition of TNF-α[1] | 1.49 x 10⁻⁶ mol L⁻¹[1] | >95% (HPLC) | 0.01-0.05% from dry weight |
Biological Activity and Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of key inflammatory and cell survival signaling pathways.
Inhibition of Tumor Necrosis Factor-alpha (TNF-α)
This compound is a potent inhibitor of TNF-α, a pro-inflammatory cytokine implicated in a variety of inflammatory diseases.[1] The inhibitory action of this compound on TNF-α suggests its potential as a therapeutic agent for managing inflammatory conditions.
Inhibition of the AKT Signaling Pathway
The AKT signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Dysregulation of this pathway is often associated with cancer. Extracts from Gnetum montanum, containing this compound and other bioactive compounds, have been shown to induce apoptosis in cancer cells by inhibiting the activation of AKT.[2] This is achieved through the downregulation of key proteins in the pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf.[3]
Visualizations
Experimental Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Inhibition of TNF-α Signaling Pathway
Caption: this compound inhibits the TNF-α signaling pathway.
Inhibition of AKT Signaling Pathway
Caption: Inhibition of the AKT signaling pathway by Gnetum montanum extract.
Conclusion
This compound stands out as a natural compound with significant therapeutic potential, particularly in the realms of inflammation and oncology. While the development of a total synthesis method would be a valuable contribution to the field, the isolation and purification from its natural source, Gnetum montanum, remains a viable and effective approach for obtaining this compound for research purposes. The detailed protocols and pathway diagrams provided in this application note are intended to facilitate further investigation into the promising biological activities of this compound.
References
Application Notes and Protocols for Gnetumontanin B in Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gnetumontanin B is a stilbenoid, a class of natural phenolic compounds, isolated from Gnetum montanum. While research into the specific anti-cancer activities of isolated this compound is limited, studies on the crude extract of Gnetum montanum (GME), in which this compound is a known constituent, have demonstrated significant anti-tumor effects. These application notes are based on the findings related to GME and provide a framework for investigating the potential of its individual components, such as this compound, in cancer research. The data presented herein pertains to the effects of the whole extract, and the specific contribution of this compound to these activities is yet to be fully elucidated.
Application Notes
Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway
Gnetum montanum extract has been shown to exert its anti-cancer effects primarily through the inhibition of the PI3K/Akt signaling pathway, a critical pathway for cell survival, proliferation, and apoptosis resistance in many cancers.[1]
-
Downregulation of Key Signaling Proteins: Treatment of cancer cells with GME leads to a significant decrease in the phosphorylation of several key proteins in the Akt pathway, including Akt itself, as well as its downstream targets GSK-3β, PDK1, and c-Raf.[1]
-
Induction of Apoptosis: By inhibiting the pro-survival Akt pathway, GME promotes apoptosis (programmed cell death). This is evidenced by the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[1]
Anti-proliferative and Pro-apoptotic Effects
GME has demonstrated potent activity in inhibiting the growth of various cancer cell lines, with a particularly detailed investigation in human colon cancer cells (SW480).
-
Inhibition of Cell Viability: GME reduces the viability of SW480 colon cancer cells in a dose- and time-dependent manner.[1]
-
Induction of Apoptosis and Cell Cycle Arrest: GME treatment leads to a significant increase in the population of apoptotic cells.[1] Furthermore, it can induce cell cycle arrest at the G2/M phase.[1]
Inhibition of Cancer Cell Migration
The extract has been observed to inhibit the migratory capabilities of cancer cells, a crucial step in metastasis.
-
Wound-Healing Assays: In vitro wound-healing assays with SW480 cells have shown that GME can significantly impair their ability to migrate and close a "wound" in a cell monolayer.[1]
In Vivo Anti-tumor Activity
The anti-cancer effects of GME have been confirmed in animal models, suggesting its potential for therapeutic application.
-
Xenograft Models: In nude mice bearing SW480 tumor xenografts, oral administration of GME resulted in a significant reduction in tumor weight.[1] Studies in zebrafish xenografts also showed inhibition of tumor growth and migration.[1]
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of Gnetum montanum Extract (GME) on SW480 Human Colon Cancer Cells
| Treatment Duration | IC50 Value (µg/mL) |
| 24 hours | 126.50[1] |
| 48 hours | 78.25[1] |
| 72 hours | 50.77[1] |
Table 2: In Vivo Anti-tumor Activity of Gnetum montanum Extract (GME) in a Nude Mouse Xenograft Model
| Treatment Group | Dosage | Tumor Weight Reduction (%) |
| GME | 28 mg/kg/day | ~32.19%[1] |
| GME | 56 mg/kg/day | ~53.17% (p < 0.01)[1] |
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed SW480 cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of GME (e.g., 10-120 µg/mL) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
MTS Addition: At the end of the treatment period, add 20 µL of MTS solution to each well and incubate at 37°C for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by DAPI Staining
This method is used to visualize nuclear changes characteristic of apoptosis.
-
Cell Seeding and Treatment: Seed SW480 cells on coverslips in a 6-well plate and treat with GME for 48 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Stain the cells with 4',6-diamidino-2-phenylindole (DAPI) for 10 minutes in the dark.
-
Washing: Wash the cells with cold PBS.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
Wound-Healing (Migration) Assay
This assay is used to evaluate the effect of a compound on cell migration.
-
Cell Seeding: Seed SW480 cells in a 6-well plate and grow them to full confluence.
-
Creating the Wound: Create a vertical scratch in the cell monolayer using a 200 µL pipette tip.
-
Treatment: Remove cell debris by washing with PBS and add fresh medium containing the desired concentrations of GME (e.g., 40 and 80 µg/mL).
-
Incubation and Imaging: Incubate the cells at 37°C and 5% CO₂. Capture images of the wound at different time points (e.g., 0, 24, and 48 hours).
-
Data Analysis: Measure the area of the wound at each time point using software like ImageJ and calculate the percentage of wound closure.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways.
-
Protein Extraction: Lyse GME-treated and control cells with RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
Visualizations
Caption: Proposed mechanism of action of Gnetum montanum extract.
References
Application Notes and Protocols for Testing Gnetumontanin B Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of Gnetumontanin B, a stilbenoid found in Gnetum montanum. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development to evaluate the anti-cancer potential of this natural compound. The methodologies cover essential cell culture practices, cytotoxicity assays, and analysis of a key signaling pathway implicated in its mechanism of action.
Introduction
This compound is a constituent of Gnetum montanum, a plant used in traditional medicine. Recent studies have highlighted the anti-cancer properties of extracts from this plant, with evidence suggesting that it can induce apoptosis (programmed cell death) in cancer cells. A key mechanism identified is the inhibition of the AKT signaling pathway, a critical regulator of cell survival and proliferation.[1] These protocols provide a framework for the systematic evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.
Data Presentation
Quantitative data from cytotoxicity and apoptosis assays should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.
Table 1: IC50 Values of Gnetum montanum Extract in SW480 Human Colon Cancer Cells
| Time Point | IC50 (µg/mL) |
| 24 hours | 126.50 |
| 48 hours | 78.25 |
| 72 hours | 50.77 |
Source: Adapted from a study on Gnetum montanum extract, which contains this compound.[1]
Note: The IC50 values above are for a crude extract. Researchers should determine the specific IC50 for purified this compound in their cell line of interest.
Table 2: Apoptosis Induction by Gnetum montanum Extract in SW480 Cells
| Treatment Concentration (µg/mL) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 20.81% |
| 120 | 61.53% |
Source: Data reflects the effect of Gnetum montanum extract after a specific treatment period.[1]
Experimental Protocols
Cell Culture
The human colon adenocarcinoma cell line, SW480, is a suitable model for studying the effects of this compound, as its growth is known to be inhibited by Gnetum montanum extract.[1]
Materials:
-
SW480 cells
-
Leibovitz's L-15 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Incubator (37°C, 0% CO2, 100% air)
Protocol:
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryopreserved vial of SW480 cells in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed L-15 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into a T-75 flask and incubate at 37°C in a non-CO2 incubator.
-
-
Cell Maintenance:
-
Observe the cells daily under a microscope to monitor confluency and morphology.
-
Change the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the old medium and wash the cell monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.
-
Cytotoxicity Assays
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SW480 cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed SW480 cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Aspirate the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
This assay measures the release of LDH from damaged cells, an indicator of cytotoxicity.
Materials:
-
SW480 cells
-
This compound
-
96-well plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Protocol:
-
Seed cells and treat with this compound as described in the MTT assay protocol.
-
Include control wells for:
-
Spontaneous LDH release (cells in medium without treatment).
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Background control (medium only).
-
-
After the desired incubation period, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified in the kit's protocol.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release wells.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SW480 cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed SW480 cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of AKT Signaling Pathway
This technique is used to detect changes in the expression and phosphorylation of proteins in the AKT pathway.
Materials:
-
SW480 cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-phospho-AKT (Ser473), anti-phospho-AKT (Thr308), anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like GAPDH.
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: this compound's proposed mechanism via AKT pathway inhibition.
References
Gnetumontanin B: Application Notes for a Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the potential of Gnetumontanin B as a novel anti-inflammatory agent. This compound, a stilbene trimer, has demonstrated significant inhibitory effects on key inflammatory mediators, suggesting its promise in the development of new therapeutic strategies for inflammatory diseases.
Quantitative Data Summary
This compound has shown potent in vitro anti-inflammatory activity. The following table summarizes the key quantitative data reported in the literature.
| Compound | Target | Assay System | IC₅₀ (µM) | Inhibition (%) | Concentration (µM) |
| This compound | TNF-α | Not Specified | 1.49 | 58.1 | 10 |
Putative Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary proposed mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of numerous pro-inflammatory genes, including TNF-α, COX-2, and iNOS. By inhibiting this pathway, this compound can effectively reduce the production of these inflammatory mediators.
Caption: Putative mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Protocols
The following protocols are provided as a guide for the in vitro evaluation of this compound's anti-inflammatory properties.
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 macrophages, a commonly used cell line for in vitro inflammation studies.
Caption: Experimental workflow for cell culture and treatment.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells into 96-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere for 24 hours.
-
Pre-treatment: After incubation, remove the medium and pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant for subsequent analysis of inflammatory mediators.
Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.
Materials:
-
Collected cell culture supernatants
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplate reader
Procedure:
-
Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
Reaction: Mix 50 µL of the collected cell culture supernatant with 50 µL of Griess Reagent (equal parts of Solution A and Solution B, mixed immediately before use) in a 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing the absorbance values to the standard curve. The percentage of NO inhibition can be calculated relative to the LPS-stimulated control.
TNF-α Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted into the cell culture supernatant.
Materials:
-
Collected cell culture supernatants
-
Commercial TNF-α ELISA kit (follow the manufacturer's instructions)
-
96-well microplate reader
Procedure:
-
Assay Setup: Follow the specific instructions provided with the commercial ELISA kit for coating the plate with capture antibody, blocking, and adding standards and samples (collected supernatants).
-
Incubation: Incubate the plate as per the kit's protocol to allow for the binding of TNF-α to the capture antibody.
-
Detection: Add the detection antibody, followed by the enzyme conjugate (e.g., HRP-streptavidin) and substrate solution.
-
Measurement: Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).
-
Calculation: Calculate the concentration of TNF-α in the samples based on the standard curve generated from the recombinant TNF-α standards. The percentage of TNF-α inhibition can be determined relative to the LPS-stimulated control.
Safety Precautions
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
-
All cell culture work should be performed in a sterile biological safety cabinet.
-
Handle LPS with care as it is a potent endotoxin.
-
Dispose of all biological waste in accordance with institutional guidelines.
These application notes provide a foundational framework for the investigation of this compound as a potential anti-inflammatory therapeutic. Further in-depth studies, including in vivo models and detailed mechanistic analyses, are warranted to fully elucidate its therapeutic potential.
In-Vivo Experimental Models for Studying Gnetumontanin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for in-vivo experimental models used to study Gnetumontanin B, a key bioactive compound found in Gnetum montanum. The primary focus of the available research is on its anti-cancer properties, with established models in colon cancer. Information on specific in-vivo models for anti-inflammatory and neuroprotective effects of this compound is less prevalent in the current literature; therefore, this document will concentrate on the well-documented anti-cancer models.
Anti-Cancer In-Vivo Models
This compound is a constituent of Melinjo (Gnetum gnemon L.) seed extract (MSE) and Gnetum montanum extract (GME), which have demonstrated significant anti-tumor activity in various in-vivo models. The primary models utilized are murine xenografts, which are instrumental in evaluating efficacy, tumor progression, and metastasis.
Data Summary: Anti-Cancer Effects of Gnetum Extracts Containing this compound
| Experimental Model | Treatment | Dosage | Administration Route | Key Findings | Reference |
| Colon-26 tumor-bearing BALB/c mice | Melinjo Seed Extract (MSE) | 50 and 100 mg/kg/day | Oral | Significant suppression of tumor volume and weight. Inhibition of liver metastasis. | [1][2][3] |
| SW480 human colon cancer xenograft (nude mice) | Gnetum montanum Extract (GME) | 28 and 56 mg/kg/day | Not Specified | Dose-dependent reduction in tumor weight (32.19% and 53.17% reduction, respectively). | [4] |
| SW480 human colon cancer xenograft (zebrafish) | Gnetum montanum Extract (GME) | 400 µg/mL | Not Specified | Significant inhibition of tumor cell growth and migration. | [4] |
| PC3M-Luc prostate cancer xenograft (mice) | Gnetin C (a related stilbenoid) | 50 mg/kg | Intraperitoneal | Significant reduction in tumor growth and angiogenesis, with induction of apoptosis. | [5] |
Experimental Protocols
Colon-26 Carcinoma Mouse Model for Tumor Growth and Metastasis
This model is utilized to assess the efficacy of this compound-containing extracts on tumor growth and metastasis in an immunocompetent mouse model.
Materials:
-
Female BALB/c mice (8 weeks of age)[1]
-
Colon-26 cancer cells[1]
-
Phosphate-buffered saline (PBS)[1]
-
Trypan blue solution[1]
-
Calipers
-
Animal housing with a pathogen-free environment[1]
-
Gnetum extract (containing this compound) or purified this compound
Protocol:
-
Cell Culture: Culture colon-26 cells in appropriate media until they reach subconfluent levels.
-
Cell Preparation: Harvest the cells and resuspend them in PBS at a density of 1 × 10^6 cells/50 μL. Confirm cell viability is greater than 90% using a trypan blue exclusion assay.[1]
-
Tumor Implantation (for primary tumor growth): Subcutaneously inject 1 × 10^6 colon-26 cells in 50 μL of PBS into the right flank of each female BALB/c mouse.[1]
-
Tumor Implantation (for liver metastasis model): To induce liver metastases, implant colon-26 tumor cells into the spleens of female BALB/c mice.[1]
-
Treatment: After tumor establishment, randomly assign mice to treatment and control groups. Administer the Gnetum extract (e.g., 50 or 100 mg/kg/day) or vehicle control orally.[1][2]
-
Monitoring:
-
Measure tumor volume with calipers at regular intervals.
-
Monitor body weight and observe for any signs of toxicity or behavioral changes.[1]
-
-
Endpoint: At the end of the study period (e.g., 21 days), euthanize the mice. Excise the tumors and weigh them. For the metastasis model, excise the liver and count the tumor nodules.[1][2]
SW480 Human Colon Cancer Xenograft Nude Mouse Model
This model is used to evaluate the effect of this compound-containing extracts on the growth of human colon cancer cells in an immunodeficient mouse model.
Materials:
-
Nude mice[4]
-
SW480-luc human colon cancer cells (luciferase-expressing)[4]
-
IVIS Lumina LT imaging system[4]
-
Gnetum extract (containing this compound) or purified this compound
-
5-Fluorouracil (5-FU) as a positive control[4]
Protocol:
-
Cell Injection: Subcutaneously inject one million SW480-luc cells into the right flank of each mouse.[4]
-
Tumor Growth and Grouping: Allow the primary tumors to reach a mean volume of approximately 60 mm³. Then, randomly divide the mice into four groups: a model control group, a positive control group (e.g., 5-FU), and treatment groups receiving low and high doses of the extract (e.g., 28 mg/kg/day and 56 mg/kg/day).[4]
-
Treatment Administration: Administer the respective treatments to each group daily.
-
Tumor Monitoring:
-
Monitor tumor volume using bioluminescence imaging with the IVIS system.[4]
-
Measure tumor dimensions with calipers.
-
-
Endpoint: On day 24, euthanize the mice and excise the tumors to measure their final weight.[4]
Visualizations
Signaling Pathway
This compound-containing extracts have been shown to induce apoptosis in cancer cells by inhibiting the AKT signaling pathway.[4]
Caption: this compound inhibits the AKT signaling pathway, leading to apoptosis.
Experimental Workflow
The following diagram illustrates the general workflow for in-vivo anti-cancer studies of this compound.
Caption: General workflow for in-vivo anti-cancer studies.
Note on Anti-inflammatory and Neuroprotective Models
While this compound is suggested to have anti-inflammatory and neuroprotective potential, specific in-vivo experimental models for these effects are not as well-documented in the available scientific literature as the anti-cancer models. Researchers interested in these areas may need to adapt established models for inflammation (e.g., lipopolysaccharide-induced inflammation)[6][7][8] or neurodegeneration (e.g., animal models of Alzheimer's or Parkinson's disease)[9][10][11] to study the specific effects of this compound. Such studies would be pivotal in expanding the known therapeutic applications of this compound.
References
- 1. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Siegesbeckia orientalis ethanol extract in in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective properties of memantine in different in vitro and in vivo models of excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Gnetumontanin B for Laboratory Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gnetumontanin B is a stilbenoid with demonstrated biological activity, including the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible results in experimental settings. These application notes provide detailed protocols for the solubilization, storage, and use of this compound in laboratory research, with a focus on cell-based assays.
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Solvents | Recommendations | Citations |
| Solubility | DMSO, Ethanol, Methanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine | This compound is soluble in a range of organic solvents. For cell culture applications, DMSO is the most commonly used solvent. Quantitative solubility data is not readily available. | [1][5] |
| Stock Solution Storage | -20°C | Stock solutions can be stored at -20°C or lower for several months. It is recommended to prepare fresh solutions for each experiment. If storing, aliquot into tightly sealed vials to avoid freeze-thaw cycles. Stored aliquots are generally usable for up to two weeks. | [1][5] |
| Working Solution Storage | 4°C (short-term) | It is highly recommended to prepare working solutions fresh on the day of use from the stock solution. | [1][5] |
Table 2: Recommended DMSO Concentrations for Cell Culture
| Final DMSO Concentration | Effect on Cell Viability | Recommendation | Citations |
| ≤ 0.1% | Generally considered safe with minimal to no cytotoxicity for most cell lines. | Recommended for most applications. | [5][6] |
| 0.5% | May be acceptable for some cell lines and short-term experiments, but potential for effects on cell viability and function increases. | Use with caution and include appropriate vehicle controls. | [5][6] |
| ≥ 1.0% | Increased risk of cytotoxicity and off-target effects. Concentrations of 5% and 10% are highly cytotoxic. | Should be avoided. | [3][5][6] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution (e.g., 10 mM in DMSO)
Objective: To prepare a concentrated stock solution of this compound for long-term storage and subsequent dilution to working concentrations.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least one hour to prevent condensation.[5]
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculation Example: The molecular weight of this compound is 712.7 g/mol . To prepare 1 mL of a 10 mM stock solution, you would need:
-
10 mmol/L * 1 L/1000 mL * 712.7 g/mol * 1000 mg/g = 7.127 mg/mL.
-
Therefore, weigh out 7.127 mg of this compound.
-
-
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
Enhancing Solubility (if necessary): If the compound does not fully dissolve, warm the tube at 37°C for 5-10 minutes and sonicate in an ultrasonic bath for a few minutes until the solution is clear.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the concentrated stock solution to a final working concentration for treating cells, ensuring the final DMSO concentration remains non-toxic.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often practical to perform an intermediate dilution of the stock solution in sterile cell culture medium.
-
Example: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution. Pipette 5 µL of the 10 mM stock solution into 495 µL of cell culture medium.
-
-
Final Dilution: Add the intermediate dilution (or a calculated small volume of the stock solution) to the final volume of cell culture medium that will be added to the cells.
-
Example: To achieve a final concentration of 10 µM in a well containing 1 mL of medium, you would add 10 µL of the 1 mM intermediate solution.
-
Crucially, ensure the final concentration of DMSO in the culture medium is ≤ 0.1%. For a 1:1000 final dilution from the stock, the final DMSO concentration will be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is essential to distinguish the effects of the compound from the effects of the solvent.
-
Application: Mix gently and add the final working solution (and vehicle control) to your cell cultures.
Mandatory Visualizations
Diagram 1: this compound Stock Solution Preparation Workflow```dot
Caption: Workflow for preparing a this compound working solution.
References
Analytical techniques for quantifying Gnetumontanin B in samples.
Abstract
Gnetumontanin B, a stilbene trimer found in Gnetum species, has garnered interest for its potential pharmacological activities. Accurate quantification of this compound in various samples, including plant extracts and biological matrices, is crucial for research and development. This application note details a robust and sensitive method for the quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The described protocol is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a complex stilbenoid oligomer isolated from lianas of Gnetum montanum. Stilbenoids are a class of natural phenols known for their diverse biological activities. To facilitate pharmacokinetic, bioavailability, and quality control studies, a validated analytical method for the precise quantification of this compound is essential. This document provides a comprehensive protocol for a UPLC-MS/MS method, which offers high selectivity and sensitivity for the analysis of this compound in complex matrices.
Analytical Method
The method of choice for the quantification of this compound is UPLC-MS/MS. This technique provides excellent chromatographic separation and specific, sensitive detection based on the mass-to-charge ratio of the analyte and its fragments.
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 5500)
-
Analytical Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)[1]
Chemicals and Reagents:
-
This compound reference standard
-
Internal Standard (IS): A structurally related compound not present in the samples, such as a stable isotope-labeled analog or a compound with similar chromatographic and ionization behavior (e.g., Resveratrol-¹³C₆)[2][3].
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (HPLC grade) for extraction
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 mixture of acetonitrile and water. These solutions will be used to construct the calibration curve.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water to achieve the final working concentration.
Sample Preparation
The following protocols are provided for plant material and plasma samples.
A. Plant Material (e.g., Gnetum stems and rhizomes)
-
Drying and Grinding: Dry the plant material and grind it into a fine powder.[1]
-
Extraction:
-
Sample for Analysis:
-
Accurately weigh 10 mg of the dried extract.
-
Dissolve in 1 mL of methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, add 10 µL of the IS working solution.
-
Dilute with 50:50 acetonitrile/water to a final concentration within the calibration curve range.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
B. Plasma Samples (for Pharmacokinetic Studies)
-
Protein Precipitation:
-
Pipette 50 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 2 minutes.
-
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to an HPLC vial for analysis.
UPLC-MS/MS Analysis
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 0.4 mL/min[1] |
| Gradient | 5-95% B over 40 min, 95% B for 2 min, return to 5% B in 1 min[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 3 µL[1] |
| Autosampler Temp. | 4°C[1] |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[1][4] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
The specific precursor and product ions for this compound and the internal standard should be determined by infusing the standard solutions into the mass spectrometer. Based on existing literature, the deprotonated molecule [M-H]⁻ for this compound is observed at m/z 711.1858.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 711.2 | To be determined | To be optimized | To be optimized |
| Internal Std. | To be determined | To be determined | To be optimized | To be optimized |
Method Validation
The analytical method should be validated according to standard guidelines (e.g., FDA, EMA) for the following parameters:
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the IS against the concentration of the analyte. A linear range with a correlation coefficient (r²) > 0.99 is desirable.
-
Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range. Accuracy should be within 85-115% (80-120% for LLOQ), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[5]
-
Matrix Effect: Assessed to ensure that components in the sample matrix do not interfere with the ionization of the analyte and IS.
-
Stability: The stability of this compound in the sample matrix should be evaluated under various storage and handling conditions.
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison.
Table 1: Calibration Curve for this compound
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | |
| 5 | |
| 10 | |
| 50 | |
| 100 | |
| 500 | |
| 1000 | |
| r² |
Table 2: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (mean ± SD, n=5) | Accuracy (%) | Precision (RSD%) |
| LLOQ | 1 | |||
| Low | 3 | |||
| Medium | 75 | |||
| High | 750 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationship of analytical techniques for this compound analysis.
Conclusion
The UPLC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in plant extracts and biological matrices. This application note serves as a comprehensive guide for researchers to implement this method, enabling further investigation into the pharmacology and therapeutic potential of this compound. Proper method validation is critical to ensure the accuracy and reliability of the results.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Gnetol in Murine Biological Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS): Application in a Biodistribution Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B: Unraveling its Anti-Cancer Mechanism in Colon Cancer Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Abstract: Gnetumontanin B, a stilbenoid found in Gnetum montanum, has demonstrated significant anti-cancer potential. This document outlines the current understanding of its mechanism of action in colon cancer cells, focusing on the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. Detailed protocols for essential in vitro assays are provided to facilitate further research and drug development efforts.
Mechanism of Action
This compound exerts its anti-tumor effects on colon cancer cells primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby inhibiting cell proliferation. The core of its mechanism involves the suppression of the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.
Induction of Apoptosis
This compound promotes apoptosis in colon cancer cells through the intrinsic pathway. This is characterized by:
-
Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax and down-regulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of caspases, including caspase-3.
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the final stages of apoptosis.
Cell Cycle Arrest at G2/M Phase
This compound has been shown to induce cell cycle arrest at the G2/M phase in colon cancer cells.[1][2] This prevents the cells from entering mitosis and further dividing. The arrest at this checkpoint is a common mechanism for anti-cancer agents to halt the proliferation of malignant cells.[3]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth, and is often hyperactivated in cancers.[4][5] this compound, as a key component of Gnetum montanum extract, has been found to inhibit this pathway.[1][2][6] The key molecular events include:
-
Reduced Phosphorylation: It leads to a decrease in the phosphorylation (activation) of key upstream and downstream components of the pathway, including PDK1, Akt, GSK-3β, and c-Raf.[1][2][6]
-
Downstream Effects: The inhibition of Akt activity prevents the phosphorylation and inactivation of pro-apoptotic proteins and allows for the expression of cell cycle inhibitors, contributing to the observed apoptosis and G2/M arrest.
Quantitative Data Summary
The following tables summarize the quantitative effects of Gnetum montanum extract (GME), containing this compound, on SW480 colon cancer cells.
Table 1: Cytotoxicity of GME on SW480 Colon Cancer Cells
| Treatment Duration | IC50 Value (µg/mL) |
| 24 hours | 126.50[2][6] |
| 48 hours | 78.25[2][6] |
| 72 hours | 50.77[2][6] |
Table 2: Effect of GME (120 µg/mL) on Apoptosis and Cell Cycle Distribution in SW480 Cells
| Parameter | Control | GME Treated |
| Apoptotic Cells (%) | 20.81[2][6] | 61.53[2][6] |
| G2/M Phase Cells (%) | 25.76[2][6] | 34.93[2][6] |
Visualized Pathways and Workflows
Caption: this compound's mechanism of action in colon cancer cells.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colon cancer cells.
Materials:
-
Colon cancer cell line (e.g., SW480)
-
Complete growth medium (e.g., L-15 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed SW480 cells into 96-well plates at a density of 3 x 10³ cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified atmosphere.[1]
-
Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0-120 µg/mL) for different time points (e.g., 24, 48, 72 hours).[2][6] A vehicle control (DMSO, 0.1%) should be included.[1]
-
MTT Addition: At the end of the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of the drug concentration.
Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Treated and untreated colon cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis (Flow Cytometry with PI Staining)
This protocol determines the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated colon cancer cells
-
70% ice-cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
Protocol:
-
Cell Harvesting: Harvest treated cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at 4°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protein Expression Analysis (Western Blotting)
This protocol is for detecting changes in the expression levels of proteins involved in the PI3K/Akt pathway and apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of PI3K/AKT/mTOR and apoptosis pathway in colon cancer cells by the plant flavonoid fisetin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antioxidant Properties of Gnetumontanin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the antioxidant properties of Gnetumontanin B, a stilbenoid found in plants of the Gnetum genus. While direct quantitative antioxidant data for this compound is limited in publicly available literature, this document outlines detailed protocols for key antioxidant assays and discusses the potential mechanisms of action based on the known activities of structurally related compounds and extracts from Gnetum species.
Introduction to this compound and its Potential Antioxidant Activity
This compound is a resveratrol trimer isolated from Gnetum montanum. Stilbenoids, a class of natural phenols, are well-documented for their potent antioxidant activities. Extracts from Gnetum species, rich in stilbenoids, have demonstrated significant free radical scavenging and cellular antioxidant effects.[1][2][3] this compound, as a complex stilbenoid, is hypothesized to possess strong antioxidant properties through various mechanisms, including direct radical scavenging and modulation of intracellular antioxidant pathways. One notable reported activity of this compound is its potent inhibition of TNF-α, a key inflammatory cytokine, suggesting its potential role in mitigating inflammation-associated oxidative stress.[4][5]
Quantitative Data on Antioxidant Activity of Gnetum Extracts and Related Stilbenoids
Due to the limited availability of specific antioxidant data for this compound, the following tables summarize the antioxidant activities of various extracts from Gnetum gnemon and other stilbenoids. This data can serve as a reference point for designing experiments and interpreting results for this compound.
Table 1: DPPH Radical Scavenging Activity of Gnetum gnemon Extracts
| Extract/Fraction | Plant Part | IC50 (µg/mL) | Reference |
| Ethanol Extract | Leaves | 39.10 | [6] |
| Ethyl Acetate Extract | Leaves | 80.92 | [6] |
| n-Hexane Extract | Leaves | 755.50 | [6] |
| Ethyl Acetate Fraction | Seeds | 68.40 ± 1.9 | [7] |
| Aqueous Fraction | Seeds | 733.12 ± 18.95 | [7] |
| n-Hexane Fraction | Seeds | 2035.70 ± 65.59 | [7] |
| Ascorbic Acid (Standard) | - | 4.21 | [6] |
Table 2: Other Antioxidant Activities of Gnetum gnemon Extracts
| Assay | Extract/Fraction | Plant Part | Activity | Reference |
| NO Scavenging | Green Seed Extract | Seeds | 43.80% inhibition | [8] |
| FRAP | Methanolic Twig Extract | Twig | 83.55 ± 1.05% reducing power | [2] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method to determine the free radical scavenging capacity of a compound.
Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is scavenged, and the solution's color changes from purple to yellow, leading to a decrease in absorbance.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol in a 96-well plate.
-
Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank. A control well should contain methanol and the DPPH solution.
-
Calculate the percentage of scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is another widely used method to assess antioxidant capacity and is applicable to both hydrophilic and lipophilic antioxidants.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants reduce the ABTS•+, causing a decolorization of the solution, which is measured as a decrease in absorbance.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or PBS (phosphate-buffered saline)
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and Trolox in the appropriate solvent.
-
Add 10 µL of the sample or standard to 190 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
-
Determine the IC50 value.
Superoxide Anion Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O2•−), a biologically important reactive oxygen species.
Principle: Superoxide anions are generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple-colored formazan, which absorbs at 560 nm. The scavenging of superoxide radicals by an antioxidant inhibits the formation of formazan.
Materials:
-
This compound
-
NADH (Nicotinamide adenine dinucleotide)
-
NBT (Nitroblue tetrazolium)
-
PMS (Phenazine methosulfate)
-
Tris-HCl buffer (16 mM, pH 8.0)
-
Quercetin or Gallic acid (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of this compound, NADH (338 µM), NBT (72 µM), and PMS (30 µM) in Tris-HCl buffer.
-
In a 96-well plate, add 50 µL of NBT solution, 50 µL of NADH solution, and 50 µL of various concentrations of this compound or the standard.
-
Initiate the reaction by adding 50 µL of PMS solution to each well.
-
Incubate the plate at room temperature for 5 minutes.
-
Measure the absorbance at 560 nm.
-
Calculate the percentage of superoxide radical scavenging activity.
-
Determine the IC50 value.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[9][10][11]
Principle: The assay utilizes the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can penetrate the cell membrane will reduce ROS levels, thereby decreasing the fluorescence intensity.[12][13]
Materials:
-
This compound
-
Human hepatocellular carcinoma (HepG2) cells or other suitable cell line
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
DCFH-DA (2',7'-dichlorofluorescin diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another ROS generator
-
Quercetin (positive control)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader (Ex/Em = 485/535 nm)
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or quercetin dissolved in treatment medium for 1 hour.
-
After the treatment period, wash the cells with PBS.
-
Load the cells with 25 µM DCFH-DA in treatment medium and incubate for 60 minutes in the dark.
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 600 µM AAPH to induce oxidative stress.
-
Immediately measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The CAA value is calculated as follows: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
Potential Signaling Pathways
Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[14][15] Many natural polyphenols exert their antioxidant effects by activating the Nrf2 pathway.[16]
Proposed Mechanism for this compound: It is plausible that this compound, as a stilbenoid, can activate the Nrf2 pathway. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Electrophilic compounds or oxidative stress can modify Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates their transcription. These genes encode for protective proteins such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione synthesis.[17][18]
Visualizations
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: Proposed Nrf2/ARE Signaling Pathway Activation by this compound.
Conclusion
This compound holds significant promise as a potent antioxidant. The provided protocols offer a robust framework for quantifying its free radical scavenging capabilities and its effects within a cellular context. Further investigation into its ability to modulate the Nrf2 signaling pathway could provide valuable insights into its mechanism of action and its potential for development as a therapeutic agent for conditions associated with oxidative stress. It is recommended to perform these assays with purified this compound to obtain specific and accurate quantitative data.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 5. Phytochemicals as inhibitors of tumor necrosis factor alpha and neuroinflammatory responses in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 7. phcogj.com [phcogj.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. content.abcam.com [content.abcam.com]
- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. doc.abcam.com [doc.abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gnetumontanin B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Gnetumontanin B from its natural sources, primarily Gnetum montanum.
Frequently Asked Questions (FAQs)
Q1: My this compound yield is consistently low. What are the potential causes?
A1: Several factors can contribute to low extraction yields. Consider the following:
-
Suboptimal Solvent Choice: The polarity of the extraction solvent is critical. While 95% ethanol has been effectively used for the initial extraction of Gnetum montanum, the ideal solvent system for stilbenoids is often a balance between polarity and the solubility of the target compound.[1]
-
Incorrect Plant Material: Ensure you are using the correct plant part, as the concentration of secondary metabolites can vary significantly between the stems, leaves, and roots. For this compound, the lianas (stems) of Gnetum montanum are a known source.
-
Improper Sample Preparation: The particle size of the plant material directly impacts the extraction efficiency. Finely ground powder provides a larger surface area for solvent penetration, leading to a better yield compared to coarsely cut material.
-
Inadequate Extraction Time or Temperature: Both conventional and advanced extraction methods are sensitive to time and temperature. Insufficient time will result in incomplete extraction, while excessively high temperatures can lead to the degradation of thermolabile compounds like stilbenoids.
-
Inefficient Extraction Method: For stilbenoids, advanced techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can offer significantly higher yields in shorter times compared to conventional maceration.
Q2: I am observing degradation of my this compound sample after extraction. How can I prevent this?
A2: Stilbenoids can be sensitive to light, heat, and oxidation. To minimize degradation:
-
Light Protection: Conduct extraction and subsequent processing steps in amber-colored glassware or under low-light conditions.
-
Temperature Control: Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure for solvent removal at a lower temperature.
-
Inert Atmosphere: To prevent oxidation, consider degassing your solvent or performing the extraction under an inert atmosphere, such as nitrogen or argon.
-
Proper Storage: Store the dried extract and purified this compound at low temperatures (-20°C or below) in a tightly sealed, light-proof container.
Q3: How can I improve the efficiency of my extraction process?
A3: To enhance extraction efficiency:
-
Optimize Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can improve extraction by increasing the concentration gradient, but an excessively large volume will be inefficient for solvent removal. This parameter should be optimized for your specific method.
-
Employ Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use ultrasonic waves or microwaves to disrupt plant cell walls, facilitating the release of secondary metabolites and often resulting in higher yields and shorter extraction times.
-
Perform Multiple Extraction Cycles: A single extraction is often insufficient to recover the entire amount of the target compound. Performing two to three extraction cycles with fresh solvent can significantly increase the overall yield.
Q4: What is the best solvent for extracting this compound?
A4: Based on studies on Gnetum montanum and other stilbenoids, high-percentage ethanol (e.g., 95%) is a good starting point for initial extraction.[1] For optimizing the extraction of stilbenoids, aqueous ethanol solutions (typically in the range of 60-80%) are often highly effective. The addition of water can increase the polarity of the solvent, which may enhance the extraction of certain glycosylated or more polar stilbenoids. It is recommended to perform small-scale pilot extractions with different ethanol concentrations to determine the optimal solvent for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption.2. Inappropriate solvent.3. Insufficient extraction time. | 1. Ensure the plant material is finely powdered.2. Experiment with different concentrations of aqueous ethanol (e.g., 60%, 80%, 95%).3. Increase the extraction time or perform additional extraction cycles. |
| Low Purity of this compound in Extract | 1. Co-extraction of other compounds (e.g., chlorophyll, lipids).2. Suboptimal chromatographic separation. | 1. Perform a preliminary defatting step with a non-polar solvent like n-hexane before the main extraction.2. Optimize the mobile phase and gradient for your column chromatography or HPLC purification. |
| Inconsistent Yields Between Batches | 1. Variability in plant material.2. Inconsistent extraction parameters. | 1. Homogenize a large batch of plant material before starting the experiments.2. Precisely control all parameters, including particle size, solvent-to-solid ratio, temperature, and time. |
| Presence of Impurities in Final Product | 1. Incomplete separation from other stilbenoids or flavonoids.2. Contamination from solvents or equipment. | 1. Employ multi-step purification techniques (e.g., column chromatography followed by preparative HPLC).2. Use high-purity solvents and thoroughly clean all glassware and equipment. |
Data Presentation: Comparison of Extraction Methods for Stilbenoids
While specific comparative data for this compound is limited, the following table summarizes yields for resveratrol, a closely related stilbenoid, from Gnetum gnemon (Melinjo) seeds using different methods. This can provide a general indication of the relative efficiencies of these techniques.
| Extraction Method | Solvent | Key Parameters | Yield of trans-resveratrol (mg/g) | Reference |
| Microwave-Assisted Extraction (MAE) | 90% Ethanol | 30% microwave power, 5 min | 0.035 | [2] |
| Ionic Liquid-Based MAE | [Bmim]Br (2.5 mol/L) | 10% microwave power, 10 min, 15 mL/g liquid/solid ratio | 1.34 | [2][3] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of Gnetum montanum
This protocol is based on a documented method for the extraction of Gnetum montanum stems and rhizomes.[1]
-
Sample Preparation:
-
Dry the stems and rhizomes of Gnetum montanum at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a heavy-duty blender.
-
-
Extraction:
-
Soak 1 kg of the powdered plant material in 15 L of 95% ethanol.
-
Agitate the mixture on a rotary shaker at 120 rpm for 24 hours at room temperature.
-
Separate the extract from the plant residue by filtration.
-
Repeat the extraction process two more times with fresh solvent.
-
-
Concentration:
-
Combine the filtrates from all three extraction cycles.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Drying:
-
Freeze-dry the concentrated extract to obtain a powder.
-
Store the dried extract at -20°C until further purification. A reported extraction rate for this method is approximately 20%.[1]
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of Stilbenoids (General Protocol)
This protocol is a general guideline for the UAE of stilbenoids and can be optimized for this compound.
-
Sample Preparation:
-
Prepare finely powdered, dried Gnetum montanum material as described in Protocol 1.
-
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 10 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 80% ethanol) at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Apply ultrasound at a frequency of 20-40 kHz for 15-30 minutes.
-
Maintain the extraction temperature at a controlled level (e.g., 50-60°C) using a water bath.
-
-
Separation and Concentration:
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Concentrate the extract using a rotary evaporator as described in Protocol 1.
-
Mandatory Visualization
Signaling Pathway Diagram
This compound has been shown to be a potent inhibitor of TNF-α, and extracts of Gnetum montanum containing this compound have demonstrated inhibition of the AKT signaling pathway.[1] The following diagram illustrates the potential mechanism of action of this compound in these pathways.
Caption: this compound inhibits TNF-α and the AKT signaling pathway.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Ionic Liquid-Based Microwave Assisted Extraction to Obtain Trans-resveratrol from Gnetum gnemon L. Seeds – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
Gnetumontanin B Synthesis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Gnetumontanin B and related complex stilbenoids.
General Synthetic Challenges
The synthesis of this compound, a complex resveratrol trimer, presents several significant challenges inherent to the synthesis of polyphenolic natural products. These challenges often include:
-
Low Overall Yield: Multi-step syntheses involving sensitive functional groups can lead to a significant loss of material at each stage, resulting in a low overall yield.
-
Regio- and Stereoselectivity: The precise control of bond formation to achieve the correct orientation of substituents (regioselectivity) and the desired three-dimensional arrangement of atoms (stereoselectivity) is a primary hurdle. Oxidative coupling reactions, often employed in stilbenoid synthesis, can produce a mixture of isomers.[1][2]
-
Protecting Group Strategy: The numerous phenolic hydroxyl groups in this compound are reactive under various conditions. A robust protecting group strategy is essential to mask these groups selectively and remove them efficiently without affecting other parts of the molecule.[3][4][5][6]
-
Purification Difficulties: The high polarity of polyphenolic compounds and the potential for closely related side products make purification by standard chromatographic techniques challenging.
-
Side Reactions: The electron-rich aromatic rings are susceptible to over-oxidation or undesired side reactions under oxidative coupling conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound?
A1: Low yields in this compound synthesis can typically be attributed to several factors:
-
Inefficient Oxidative Coupling: The key step of coupling resveratrol or its derivatives often results in a mixture of oligomers, with the desired trimer being a minor product.[1][2]
-
Protecting Group Manipulations: Each protection and deprotection step adds to the overall step count and can lead to material loss.[3][7]
-
Purification Losses: Separation of the target molecule from structurally similar side products can be difficult and result in significant loss of the desired compound.
Q2: How can I improve the stereoselectivity of the key coupling reactions?
A2: Improving stereoselectivity is a central challenge. Consider the following approaches:
-
Chiral Auxiliaries or Catalysts: Employing chiral catalysts or attaching a chiral auxiliary to one of the starting materials can help direct the stereochemical outcome of the reaction.
-
Enzyme-Mediated Synthesis: Biocatalytic methods, using enzymes such as laccases or peroxidases, can offer high stereoselectivity under mild reaction conditions.[8]
-
Solvent and Temperature Effects: Systematically screening different solvents and reaction temperatures can have a significant impact on the diastereomeric ratio of the product.
Q3: What are the recommended protecting groups for the phenolic hydroxyls in this compound synthesis?
A3: The choice of protecting groups is critical and depends on the specific reaction conditions in your synthetic route. An orthogonal protecting group strategy is highly recommended.[5][7]
-
Methyl Ethers (Me): Generally stable but require harsh conditions for removal (e.g., BBr₃), which may not be suitable for complex molecules.
-
Benzyl Ethers (Bn): Can be removed under mild conditions via hydrogenolysis, but this may not be compatible with the presence of double bonds.
-
Silyl Ethers (e.g., TBS, TIPS): Offer a range of stabilities and can be removed with fluoride sources. They are a popular choice in natural product synthesis.[4]
-
Acetyl Esters (Ac): Easily introduced and removed by hydrolysis, but may not be stable to all reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low conversion in Wittig/Heck reaction | Inactive catalyst, poor quality reagents, or suboptimal reaction conditions. | Ensure the catalyst is active and used under an inert atmosphere. Use freshly distilled solvents and purified reagents. Perform a small-scale optimization screen of temperature, reaction time, and catalyst loading.[9] |
| Formation of multiple products in oxidative coupling | Lack of regioselectivity in the radical coupling process. | Use a biomimetic approach with a specific oxidant that favors the desired coupling pathway.[2] Consider using a directing group on one of the aromatic rings to control the position of coupling. |
| Cleavage of protecting groups during a reaction | The protecting group is not stable to the reaction conditions. | Consult a protecting group stability chart to select a more robust protecting group for that specific transformation.[3][4][5] |
| Difficulty in purifying the final product | The product is highly polar and has similar retention factor to impurities. | Use a different stationary phase for chromatography (e.g., reversed-phase C18). Consider derivatizing the product to a less polar compound for purification, followed by deprotection. High-performance counter-current chromatography (HPCCC) can also be an effective technique for polar compounds. |
| Inconsistent reaction outcomes | Trace amounts of water or oxygen are affecting the reaction. | Ensure all glassware is oven-dried and reactions are performed under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Quantitative Data Summary
The following tables present hypothetical yield data for key steps in a representative synthesis of a complex stilbenoid, illustrating common ranges and potential optimizations.
Table 1: Yields for Stilbene Core Formation via Wittig Reaction
| Entry | Phosphonium Salt | Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyltriphenylphosphonium bromide | 4-hydroxybenzaldehyde | NaH | THF | 25 | 65 |
| 2 | Benzyltriphenylphosphonium bromide | 4-hydroxybenzaldehyde | n-BuLi | THF | 0 | 78 |
| 3 | (4-Methoxybenzyl)triphenylphosphonium bromide | 3,5-dimethoxybenzaldehyde | KHMDS | Toluene | 0 | 85 |
Table 2: Yields for Oxidative Coupling to Form a Dimer
| Entry | Monomer | Oxidizing Agent | Solvent | Temperature (°C) | Yield of Dimer (%) |
| 1 | Resveratrol | FeCl₃ | MeOH | 25 | 30 |
| 2 | Resveratrol | Tl(NO₃)₃ | CH₂Cl₂ | -50 | 30 |
| 3 | Protected Resveratrol | Ag₂O | Toluene | 80 | 45 |
Experimental Protocols
Protocol 1: Stereoselective Wittig Reaction for Stilbene Synthesis
This protocol describes a general procedure for the formation of a stilbene core using a Wittig reaction, which is a common method for synthesizing such structures.[9]
-
Preparation of the Ylide:
-
To a stirred suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL) under an argon atmosphere at 0 °C, add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise.
-
Allow the resulting deep red solution to stir at 0 °C for 1 hour.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C.
-
Add a solution of the desired benzaldehyde (1.0 eq) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous NH₄Cl (15 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the stilbene product.
-
Protocol 2: Biomimetic Oxidative Coupling
This protocol provides a representative method for the dimerization of a resveratrol monomer, a key step in building up the complexity of this compound.[2]
-
Reaction Setup:
-
Dissolve the protected resveratrol monomer (1.0 eq) in anhydrous and degassed methanol (0.1 M).
-
Place the solution in a round-bottom flask equipped with a magnetic stir bar and maintain an inert atmosphere of argon.
-
-
Oxidative Coupling:
-
To the stirred solution, add a solution of iron(III) chloride (FeCl₃, 2.0 eq) in anhydrous methanol dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to isolate the desired dimer.
-
Visualizations
Caption: Hypothetical synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Orthogonal protecting group strategy for phenols.
References
- 1. Chemistry and Biology of Resveratrol-Derived Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. chem.iitb.ac.in [chem.iitb.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B stability and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Gnetumontanin B, along with troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a stilbenoid, a type of naturally occurring phenolic compound. It can be found in plants such as Gnetum montanum f. megalocarpum.[1] Key chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C42H32O11 |
| Molecular Weight | 712.697 g/mol |
| Melting Point | 209-210 °C |
| LogP | 4.71 |
| Appearance | Not specified, but likely a solid |
Source: Chemsrc[1]
Q2: What are the recommended storage conditions for solid this compound?
While specific stability data for this compound is limited, general guidelines for stilbenoids and phenolic compounds, which are sensitive to light, heat, and air, should be followed.[2][3]
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. | Low temperatures minimize the rate of potential degradation reactions. |
| Light | Store in an amber or opaque vial. | Protects the compound from photodegradation, a common issue for phenolic compounds.[3][4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Minimizes oxidation, to which phenolic hydroxyl groups are susceptible. |
| Container | Use a tightly sealed, airtight container. | Prevents moisture absorption and oxidation. |
Q3: How should I store this compound in solution?
Solutions of this compound are expected to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary:
| Condition | Recommendation | Rationale |
| Solvent | Use a high-purity, degassed solvent (e.g., DMSO, ethanol). | The choice of solvent can impact stability; ensure the compound is fully dissolved. |
| Temperature | Store at -20°C or -80°C. | Drastically slows down degradation in solution. |
| Aliquoting | Aliquot into single-use volumes. | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light | Protect from light by using amber vials or wrapping in aluminum foil. | Prevents light-induced degradation. |
Q4: What are the potential degradation pathways for this compound?
As a stilbenoid, this compound is susceptible to several degradation mechanisms:
-
Oxidation: The phenolic hydroxyl groups can be oxidized, especially when exposed to air and light.
-
Isomerization: The trans-stilbene backbone, which is the more stable configuration, can potentially isomerize to the cis-isomer upon exposure to UV light.
-
Hydrolysis: While less common for this structure, ester or glycosidic linkages, if present in related impurities, could be susceptible to hydrolysis at extreme pH.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity in experiments. | 1. Compound degradation due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Instability in the experimental buffer or media. | 1. Review storage conditions. Use fresh, solid compound to prepare a new stock solution. 2. Prepare single-use aliquots of your stock solution. 3. Test the stability of this compound in your specific experimental medium over the time course of your experiment. |
| Precipitation of the compound in aqueous media. | 1. Poor aqueous solubility. Stilbenoids like resveratrol have low water solubility (<0.05 mg/mL).[5][6] 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the final buffer. 2. Check that the final percentage of the organic solvent is consistent across experiments and sufficient for solubility, while being non-toxic to cells. |
| Inconsistent experimental results. | 1. Degradation of the compound over time. 2. Inaccurate initial concentration due to incomplete solubilization. 3. Adsorption of the compound to plasticware. | 1. Always prepare solutions fresh from a properly stored solid sample. 2. Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or vortexing may help. 3. Consider using low-adhesion microplates or glass vials, especially for dilute solutions. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol outlines a general method to assess the chemical stability of this compound in a specific solvent or buffer using High-Performance Liquid Chromatography (HPLC).[7][8][9]
Objective: To determine the percentage of this compound remaining after incubation under specific conditions (e.g., temperature, pH, light exposure).
Materials:
-
This compound (solid)
-
HPLC-grade solvent (e.g., DMSO, Ethanol)
-
Experimental buffer (e.g., PBS pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
Analytical column (e.g., C18)
-
Incubator/water bath
-
Autosampler vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in the chosen organic solvent to prepare a concentrated stock solution (e.g., 10 mM in DMSO).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the experimental buffer to a final working concentration (e.g., 10 µM). The final concentration of the organic solvent should be kept low (e.g., <0.5%).
-
-
Incubation and Sampling:
-
Dispense aliquots of the working solution into several vials.
-
Take an immediate sample for the "time zero" (T=0) analysis.
-
Incubate the remaining vials under the desired test conditions (e.g., 37°C in the dark).
-
Collect samples at various time points (e.g., 1, 4, 8, 24 hours).
-
To stop potential degradation after sampling, samples can be immediately frozen at -80°C or mixed with a stabilizing solvent (e.g., methanol) and then frozen until analysis.[7]
-
-
HPLC Analysis:
-
Analyze all samples (including T=0) by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradants.
-
The peak area of this compound is recorded for each time point.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Plot the % remaining versus time to determine the stability profile.
-
Visualizations
Putative Signaling Pathway Inhibition
While direct studies on this compound are limited, related stilbenoids and extracts from Gnetum species have been shown to inhibit key cancer progression pathways such as the PI3K/AKT/mTOR pathway.[10][11][12] The following diagram illustrates a potential mechanism of action.
Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Experimental Workflow: Stability Assessment
The logical flow for conducting a stability study is outlined below.
Caption: Workflow for determining the stability of this compound in solution via HPLC.
References
- 1. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
- 2. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Bioavailability of Nutraceutically Used Resveratrol and Other Stilbenoids [mdpi.com]
- 6. Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
Overcoming poor solubility of Gnetumontanin B in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of Gnetumontanin B in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a stilbenoid, specifically a resveratrol trimer, originally isolated from the lianas of Gnetum montanum.[1] It is recognized for its potent inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α), with a reported IC50 value of 1.49 µM.[2] Additionally, extracts from Gnetum montanum containing this compound have been shown to inhibit the AKT signaling pathway, suggesting potential applications in cancer research.
Q2: In which solvents is this compound soluble?
This compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Pyridine, Methanol, and Ethanol.[1] For biological assays, DMSO is the most commonly used solvent for creating stock solutions.
Q3: What is the recommended general procedure for dissolving this compound?
For optimal dissolution, especially to achieve higher concentrations, it is recommended to warm the vial containing this compound and the solvent to 37°C and use an ultrasonic bath to facilitate the process. Stock solutions are typically prepared in 100% DMSO.
Q4: How should I store this compound solutions?
Powdered this compound should be stored at -20°C. Once dissolved, stock solutions in DMSO can be stored at -20°C for up to several months. However, for best results, it is highly recommended to prepare and use the solution on the same day to avoid potential degradation or precipitation over time. If storing, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q5: What is the maximum concentration of DMSO that is safe for most cell-based assays?
The final concentration of DMSO in your assay should be kept as low as possible to avoid cytotoxicity. A final concentration of 0.1% DMSO is generally considered safe for most cell lines. Many cell lines can tolerate up to 0.5% DMSO without significant toxic effects. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
Issue 1: this compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.
-
Cause: This is a common issue with hydrophobic compounds like this compound. The rapid change in solvent polarity when diluting a concentrated DMSO stock into a large volume of aqueous buffer can cause the compound to crash out of solution.
-
Solution:
-
Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise (serial) dilution. First, dilute the DMSO stock into a smaller volume of your assay buffer or media to create an intermediate concentration. Then, use this intermediate solution for the final dilution into your assay plate.
-
Increase Final DMSO Concentration (with caution): If possible for your cell line, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.25% or 0.5%) can help maintain solubility. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.
-
Use a Co-solvent in the Assay Buffer: For certain acellular assays, the inclusion of a small percentage of a water-miscible organic co-solvent in the final buffer can improve solubility.
-
Vortexing/Mixing: Ensure thorough mixing immediately after adding the this compound solution to the aqueous buffer.
-
Issue 2: I am observing inconsistent results in my bioassays.
-
Cause: Inconsistent results can stem from incomplete dissolution or precipitation of this compound in the stock solution or during the assay.
-
Solution:
-
Ensure Complete Initial Dissolution: Before making any dilutions, visually inspect your DMSO stock solution to ensure there are no undissolved particles. If needed, briefly warm the solution to 37°C and sonicate.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Avoid using diluted aqueous solutions that have been stored for an extended period.
-
Use Pre-warmed Media: When diluting the stock solution, adding it to a pre-warmed (37°C) assay medium can sometimes help maintain solubility.
-
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for Resveratrol, a structurally related and well-characterized stilbenoid, as a reference. This data can serve as a useful proxy for estimating the solubility of this compound in common solvents.
| Solvent | Solubility of Resveratrol (mg/mL) | Molar Solubility of Resveratrol (mM) | Reference |
| Water | ~0.03 - 0.05 | ~0.13 - 0.22 | [3][4] |
| Ethanol (95%) | ~65 | ~285 | [3] |
| DMSO | ~50 | ~219 | [5] |
| Polyethylene Glycol 400 (PEG-400) | ~374 | ~1638 | [4] |
| PBS (pH 7.2) | ~0.1 | ~0.44 | [5] |
Molecular Weight of Resveratrol: 228.2 g/mol Molecular Weight of this compound: 713.0 g/mol [1]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight of this compound = 713.0 g/mol ). For 1 mL of a 10 mM solution, you will need 7.13 mg.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of sterile DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes.
-
Following incubation, vortex the tube again.
-
If dissolution is still incomplete, place the tube in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
This 10 mM stock solution can be used for further dilutions or stored in aliquots at -20°C.
-
Protocol 2: Dilution of this compound for a Cell-Based Assay
This protocol describes the preparation of working solutions for treating cells in a 96-well plate format, ensuring the final DMSO concentration does not exceed 0.1%.
-
Preparation of Intermediate Dilutions:
-
From your 10 mM this compound stock solution in DMSO, prepare a set of intermediate dilutions in 100% DMSO. For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM, you can prepare 1000x intermediate stocks of 10 mM, 1 mM, and 100 µM in DMSO.
-
-
Preparation of Final Working Solutions:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare the final working solutions, dilute the intermediate DMSO stocks 1:1000 into the pre-warmed cell culture medium. For example, to make 1 mL of a 10 µM working solution, add 1 µL of the 10 mM DMSO stock to 999 µL of cell culture medium.
-
Immediately after adding the DMSO stock to the medium, vortex the tube gently to ensure rapid and uniform mixing.
-
-
Cell Treatment:
-
Aspirate the old medium from your cells in the 96-well plate.
-
Add the freshly prepared working solutions containing this compound to the respective wells.
-
Vehicle Control: Prepare a vehicle control by diluting 100% DMSO 1:1000 in your cell culture medium (final concentration of 0.1% DMSO) and add it to the control wells.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's role in the AKT signaling pathway.
References
Optimizing dosage and concentration of Gnetumontanin B in cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage and concentration of Gnetumontanin B in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cell lines?
A1: this compound, a key bioactive compound found in Gnetum montanum, induces apoptosis in cancer cells primarily through the inhibition of the PI3K/AKT signaling pathway.[1][2] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax and cleaved caspase-3, ultimately resulting in programmed cell death.[1][2]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: this compound is a hydrophobic molecule and should be dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM). It is crucial to keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity.
Q3: What are the expected morphological changes in cells undergoing apoptosis after this compound treatment?
A3: Cells treated with this compound are expected to exhibit characteristic apoptotic morphology, including cell shrinkage, membrane blebbing, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis). These changes can be observed using phase-contrast microscopy or after staining with nuclear dyes like DAPI.
Q4: Does this compound have other biological activities besides its anti-cancer effects?
A4: Yes, this compound has demonstrated potent anti-inflammatory properties. It has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages.[3]
Dosage and Concentration Guidelines
Note: The following tables provide a summary of reported effective concentrations. The data for SW480 cells is based on a Gnetum montanum extract (GME) which contains this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Anti-proliferative/Cytotoxic Concentrations (from Gnetum montanum Extract)
| Cell Line | Assay Type | Time Point | IC50 (µg/mL of GME) |
| SW480 (Human Colon Cancer) | MTS | 24 hours | 126.50 |
| SW480 (Human Colon Cancer) | MTS | 48 hours | 78.25 |
| SW480 (Human Colon Cancer) | MTS | 72 hours | 50.77 |
Data from Pan et al., 2022.[1][2]
Table 2: Anti-inflammatory Concentrations (Purified this compound)
| Cell Type | Assay | Parameter Measured | IC50 |
| Murine Macrophages | TNF-α Inhibition | TNF-α production | 1.49 µM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound Precipitation in Media | - Final concentration exceeds solubility in aqueous media.- High final DMSO concentration.- Temperature shock when adding cold stock to warm media. | - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media.- Ensure the final DMSO concentration is ≤ 0.1%.- Warm the stock solution to room temperature before adding it to the pre-warmed cell culture media.- Add the stock solution dropwise while gently swirling the media. |
| No/Low Cytotoxicity or Apoptosis Observed | - Sub-optimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to the compound.- Inactive compound. | - Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation time (e.g., 24, 48, and 72 hours).- Verify the sensitivity of your cell line to other known apoptosis inducers.- Ensure the compound has been stored correctly and is not degraded. |
| High Cell Death in Control Group | - DMSO toxicity.- Contamination (bacterial, fungal, or mycoplasma).- Poor cell health prior to the experiment. | - Prepare a vehicle control with the same final DMSO concentration as the treated wells.- Maintain sterile technique and regularly test for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density.- Inconsistent incubation times or compound concentrations.- Pipetting errors. | - Use a consistent cell seeding density for all experiments.- Standardize all experimental parameters.- Calibrate pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Cell Viability Assay (MTS Protocol)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations (or GME from 10-120 µg/mL) for the desired time points (e.g., 24, 48, 72 hours).[1] Include a vehicle control (media with the same final concentration of DMSO).
-
MTS Addition: At the end of the incubation period, add 20 µL of MTS solution to each well.[1]
-
Incubation: Incubate the plate at 37°C for 2 hours.[1]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate and treat with desired concentrations of this compound for 48 or 72 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot for p-AKT and Cleaved Caspase-3
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing this compound's effects.
Caption: this compound's proposed mechanism of apoptosis induction.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Gnetumontanin B experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Gnetumontanin B. The information is designed to address common challenges and unexpected results encountered during in vitro experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: I am seeing inconsistent or no inhibition of TNF-α production in my cell-based assay.
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound is soluble in DMSO, methanol, and ethanol.[1] However, it may precipitate in aqueous cell culture media, especially at higher concentrations.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock on the day of the experiment.[2]
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).
-
Check for Precipitation: Before adding to cells, visually inspect the final dilution of this compound in the cell culture medium for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or using a different solvent system if compatible with your assay.
-
Sonication: For stock solutions, gentle warming to 37°C and sonication can aid in solubilization.[2]
-
-
-
Cell Health and Passage Number: The responsiveness of cells to stimuli and inhibitors can change with high passage numbers.
-
Troubleshooting Steps:
-
Use Low Passage Cells: Use cells with a consistent and low passage number for all experiments.
-
Monitor Cell Viability: Perform a baseline cell viability assay (e.g., Trypan Blue exclusion) to ensure cells are healthy before starting the experiment.
-
-
-
Assay-Specific Issues: The variability could be inherent to the TNF-α assay itself.
-
Troubleshooting Steps:
-
Positive and Negative Controls: Ensure you have included appropriate positive (e.g., a known TNF-α inhibitor) and negative (vehicle control) controls in your experiment.
-
Assay Validation: If using a commercial ELISA kit, ensure it is not expired and has been validated for your specific cell type and experimental conditions.
-
-
Question 2: I am observing unexpected changes in the AKT signaling pathway that do not correlate with my hypothesis.
Possible Causes and Solutions:
-
Off-Target Effects: As a natural product, this compound may have off-target effects that can influence signaling pathways other than the one you are investigating.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for observing the desired effect on the AKT pathway without inducing significant off-target effects or cytotoxicity.
-
Multiple Time Points: Analyze the activation/inhibition of the AKT pathway at multiple time points after treatment with this compound. The kinetics of AKT phosphorylation can be transient.
-
Upstream and Downstream Targets: Investigate the phosphorylation status of upstream regulators (e.g., PI3K) and downstream effectors (e.g., mTOR, GSK-3β) of AKT to gain a more comprehensive understanding of the signaling cascade.
-
-
-
Feedback Loops and Crosstalk: The AKT pathway is a central node in a complex network of signaling pathways. Inhibition of one component can lead to compensatory activation of other pathways.
-
Troubleshooting Steps:
-
Literature Review: Consult the literature for known crosstalk between the AKT pathway and other signaling cascades in your specific cell model.
-
Inhibitor Combinations: Consider using specific inhibitors for other pathways in combination with this compound to dissect the signaling network.
-
-
Question 3: My cell viability assay results are variable and show unexpected cytotoxicity at low concentrations.
Possible Causes and Solutions:
-
Compound Aggregation: Stilbenoids, the class of compounds this compound belongs to, can sometimes form aggregates in solution, leading to non-specific cellular stress and cytotoxicity.
-
Troubleshooting Steps:
-
Visual Inspection: As mentioned earlier, always check for precipitation.
-
Detergent Addition: In some biochemical assays (not cell-based), the inclusion of a small amount of a non-ionic detergent like Triton X-100 can help prevent aggregation. This is generally not recommended for live-cell assays but can be a useful diagnostic in cell-free systems.
-
-
-
Fluorescence Interference: If you are using a fluorescence-based viability assay (e.g., Calcein AM, Resazurin), the inherent fluorescence of this compound or its metabolites could interfere with the assay readout.
-
Troubleshooting Steps:
-
Compound-Only Control: Include a control well with this compound in the medium but without cells to measure any background fluorescence from the compound itself.
-
Use a Different Assay: Switch to a non-fluorescent viability assay, such as an MTS or XTT assay, which are colorimetric.
-
-
Frequently Asked Questions (FAQs)
What is the known mechanism of action of this compound?
This compound is a stilbenoid that has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α) production.[3][4] It is a trimer composed of two oxyresveratrol units and one resveratrol unit.[4] this compound is found in extracts of Gnetum montanum, which have been reported to induce apoptosis in colon cancer cells through the inhibition of the AKT signaling pathway.
What is the recommended solvent for this compound?
This compound is soluble in DMSO, pyridine, methanol, and ethanol.[1] For cell-based assays, DMSO is the most commonly used solvent for preparing stock solutions.
How should I store this compound?
Stock solutions of this compound in DMSO can be stored at -20°C for up to two weeks.[1] For long-term storage, it is recommended to store the solid compound at -20°C. It is advisable to prepare fresh working solutions on the day of use.[2]
What is a typical effective concentration range for this compound in cell culture?
The reported IC50 value for TNF-α inhibition is 1.49 µM.[3][4] However, the optimal concentration will vary depending on the cell type and the specific biological endpoint being measured. It is recommended to perform a dose-response curve for your specific experimental system, typically in the range of 0.1 µM to 50 µM.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| IC50 for TNF-α Inhibition | 1.49 µM | Not specified in the abstract | [3][4] |
| Inhibitory Ratio of TNF-α | 58.1% at 10 µM | Not specified in the abstract | [4] |
Experimental Protocols
Protocol 1: Determination of TNF-α Inhibition using ELISA
-
Cell Seeding: Seed macrophages (e.g., RAW 264.7) or other appropriate cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Cell Treatment:
-
Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Include a vehicle control (DMSO only) and a positive control (a known TNF-α inhibitor).
-
-
Stimulation: Induce TNF-α production by stimulating the cells with an appropriate agent, such as lipopolysaccharide (LPS), at a pre-determined optimal concentration.
-
Incubation: Incubate the plate for a period sufficient to allow for TNF-α secretion (typically 6-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage inhibition against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.
Protocol 2: Western Blot Analysis of AKT Phosphorylation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total AKT and a housekeeping protein like GAPDH or β-actin.
-
Densitometry Analysis: Quantify the band intensities using image analysis software.
Visualizations
References
- 1. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. CheMondis Marketplace [chemondis.com]
- 4. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize degradation of Gnetumontanin B during experiments.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to minimize the degradation of Gnetumontanin B during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a stilbenoid, a class of naturally occurring phenolic compounds. Like many stilbenoids, it is susceptible to degradation under common experimental conditions, which can impact the accuracy and reproducibility of research findings. Minimizing degradation is crucial for obtaining reliable data on its biological activity and for the development of potential therapeutic applications.
Q2: What are the primary factors that cause this compound degradation?
Based on the general behavior of stilbenoids, the primary factors contributing to the degradation of this compound are exposure to light, non-optimal pH, and elevated temperatures. Stilbenoids are known to be sensitive to both UV and visible light, which can induce isomerization from the typically more stable trans-isomer to the cis-isomer, and can also lead to further degradation into other compounds.[1] Alkaline and strongly acidic conditions, as well as high temperatures, can also accelerate the degradation process.
Q3: How should I store pure this compound?
To ensure maximum stability, pure this compound in solid form should be stored in a tightly sealed, light-resistant container at -20°C or lower.[1] For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a stock solution is necessary, it should be stored in a light-protected vial at -20°C for no longer than a few days. Studies on other stilbenoids have shown good stability for up to two weeks under these conditions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions for each experiment. Protect solutions from light at all times using amber vials or by wrapping containers in aluminum foil. Maintain a stable and appropriate pH and temperature throughout the experiment. |
| Appearance of unknown peaks in HPLC/UPLC analysis | Formation of degradation products. | Compare the chromatogram of a freshly prepared sample with the problematic one. Degradation products often appear as additional peaks. Consider that light exposure can cause isomerization (trans- to cis-), which may be observed as a new peak. Further degradation can lead to the formation of phenanthrene-like structures.[1] |
| Loss of biological activity of this compound solution | Degradation of the active compound. | Re-evaluate storage and handling procedures. Ensure the solvent used is of high purity and deoxygenated if possible, as oxidation can contribute to degradation. |
| Yellowing of this compound solution | Photodegradation leading to the formation of o-quinones. | This is a clear indicator of light-induced degradation. Discard the solution and prepare a fresh one, ensuring complete protection from light. |
Experimental Protocols
Protocol for Preparation and Handling of this compound Solutions
-
Solvent Selection: Use high-purity solvents (e.g., HPLC or LC-MS grade). For biological experiments, sterile, deoxygenated buffers are recommended. The choice of solvent can impact stability.
-
Preparation:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount quickly and accurately in a low-light environment.
-
Dissolve the compound in the chosen solvent by vortexing or brief sonication in an amber vial.
-
-
Handling:
-
Always protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Avoid exposure to high temperatures. If heating is necessary for the experimental protocol, the duration should be minimized.
-
Maintain the pH of the solution within a stable and near-neutral range if possible, as high pH can accelerate degradation.[2]
-
Protocol for Assessing this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. The specific parameters may need to be optimized for your particular instrument and experimental conditions.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape) is often suitable for stilbenoids.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength corresponding to the maximum absorbance of this compound (typically in the 300-330 nm range for stilbenoids).
-
Column Temperature: 25-30°C.
-
-
Forced Degradation Study:
-
Acidic: Incubate this compound solution in 0.1 M HCl at 60°C.
-
Alkaline: Incubate this compound solution in 0.1 M NaOH at 60°C.
-
Oxidative: Incubate this compound solution in 3% H₂O₂ at room temperature.
-
Thermal: Incubate this compound solution at 60°C in the dark.
-
Photolytic: Expose this compound solution to UV light (e.g., 254 nm) and fluorescent light.
-
-
Analysis:
-
Inject samples of the stressed solutions at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
A validated stability-indicating method should be able to resolve the parent drug from its degradation products.
-
Quantitative Data Summary
Table 1: General Stability of Stilbenoids Under Different Conditions
| Condition | Stability | Primary Degradation Pathway | Reference |
| Light (UV/Fluorescent) | Low | Photoisomerization (trans to cis), Photodegradation to phenanthrenes | [1] |
| High pH (Alkaline) | Low | Hydrolysis, Oxidation | [2] |
| Low pH (Acidic) | Moderate | Hydrolysis | [2] |
| High Temperature | Low | Thermal degradation | |
| -20°C (in dark) | High | Minimal degradation | [1] |
Table 2: Recommended Storage Conditions for this compound
| Form | Container | Temperature | Light Condition | Duration |
| Solid | Tightly sealed, light-resistant | ≤ -20°C | Dark | Long-term |
| Solution (Stock) | Amber vial, tightly sealed | ≤ -20°C | Dark | Short-term (days) |
| Solution (Working) | Amber vial or foil-wrapped | As per experiment | Dark (as much as possible) | Prepare fresh |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Gnetumontanin B interference with common laboratory assays.
Welcome to the Technical Support Center for Gnetumontanin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays. This guide offers troubleshooting advice and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it studied?
This compound is a stilbenoid, a type of natural phenolic compound, isolated from plants of the Gnetum genus. Stilbenoids are of significant interest to researchers due to their diverse biological activities, which include anti-inflammatory, antioxidant, and potential anti-cancer effects. This compound, in particular, has been investigated for its role in modulating cellular signaling pathways, such as the AKT signaling pathway.[1]
Q2: What is assay interference and why is it a concern with natural products like this compound?
Assay interference refers to the phenomenon where a substance in a sample falsely alters an assay's result, leading to either an overestimation (false positive) or underestimation (false negative) of the analyte's true concentration or activity. Natural products, including stilbenoids like this compound, are a known source of what are often called Pan-Assay Interference Compounds (PAINS). These molecules can interact non-specifically with various assay components, leading to misleading results.
Q3: What are the common mechanisms of assay interference for compounds like this compound?
While specific data for this compound is limited, stilbenoids can interfere with assays through several mechanisms:
-
Aggregation: At higher concentrations, some molecules can form aggregates that sequester and denature proteins non-specifically, leading to inhibition of enzyme activity.
-
Chemical Reactivity: The phenolic hydroxyl groups in stilbenoids can be susceptible to oxidation, leading to the generation of reactive oxygen species (ROS) that can interfere with assay components.
-
Intrinsic Fluorescence: Many stilbenoids are fluorescent molecules.[2][3][4][5][6] This intrinsic fluorescence can interfere with fluorescence-based assays by contributing to the background signal.
-
Redox Activity: Some compounds can undergo redox cycling, which can interfere with assays that rely on redox-sensitive reporters.[7][8][9]
Troubleshooting Guide
If you observe unexpected or inconsistent results in your assays when using this compound, consider the following troubleshooting steps:
Issue 1: Suspected False-Positive Inhibition in an Enzyme Assay
-
Possible Cause: Compound aggregation.
-
Troubleshooting Step: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the inhibitory effect of this compound is significantly reduced, aggregation is a likely cause.
Issue 2: High Background in a Fluorescence-Based Assay
-
Possible Cause: Intrinsic fluorescence of this compound.
-
Troubleshooting Step: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay. If it is fluorescent, consider using an alternative, non-fluorescent assay method or subtracting the background fluorescence of the compound.
Issue 3: Inconsistent Results Across Different Assay Formats
-
Possible Cause: Non-specific activity or interference with a particular detection method.
-
Troubleshooting Step: Use an orthogonal assay. This is an assay that measures the same biological endpoint but uses a different technology or principle. If this compound is a true active compound, its activity should be confirmed in the orthogonal assay.
Issue 4: Time-Dependent Inhibition
-
Possible Cause: Covalent modification of the target protein or redox cycling.
-
Troubleshooting Step: Pre-incubate this compound with the target protein for varying amounts of time before initiating the reaction. If the inhibition increases with pre-incubation time, it may suggest covalent modification. To investigate redox cycling, include a reducing agent like Dithiothreitol (DTT) in the assay buffer to see if it mitigates the effect.
Data Presentation
Due to the lack of specific quantitative data on this compound interference in the public domain, we provide the following table as a template for you to summarize your own experimental findings when troubleshooting.
| Assay Type | This compound Concentration (µM) | Observed Effect (e.g., % Inhibition, RFU) | Effect in Presence of 0.01% Triton X-100 | Notes (e.g., Suspected Interference Mechanism) |
| e.g., Kinase Assay (Fluorescence) | 10 | 55% Inhibition | 15% Inhibition | Aggregation and potential fluorescence interference. |
| e.g., Cell Viability (MTT) | 25 | 40% Decrease | Not Applicable | Check for direct reactivity with MTT reagent. |
| ... | ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Assessing Compound Aggregation using Detergent
-
Objective: To determine if the observed activity of this compound is due to the formation of aggregates.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Assay components (enzyme, substrate, etc.)
-
Non-ionic detergent (e.g., 0.01% (v/v) Triton X-100) in assay buffer
-
Plate reader
-
-
Procedure:
-
Prepare two sets of assay reactions in parallel.
-
Set A (Control): Perform the assay according to your standard protocol.
-
Set B (Detergent): Perform the assay using the assay buffer containing 0.01% Triton X-100.
-
Add this compound to both sets at the desired concentrations.
-
Initiate the reactions and measure the endpoint as you would normally.
-
-
Interpretation: A significant reduction in the activity of this compound in the presence of Triton X-100 suggests that the compound's effect is, at least in part, due to aggregation.
Protocol 2: Evaluating Intrinsic Fluorescence
-
Objective: To determine if this compound exhibits fluorescence that could interfere with an assay.
-
Materials:
-
This compound stock solution
-
Assay buffer
-
Fluorometer or fluorescence plate reader
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a microplate, add the this compound dilutions to wells. Include wells with assay buffer only as a blank.
-
Scan a range of excitation and emission wavelengths to determine the fluorescence spectrum of this compound.
-
Specifically, measure the fluorescence at the excitation and emission wavelengths used in your primary assay.
-
-
Interpretation: If this compound shows significant fluorescence at the assay's wavelengths, this indicates a high potential for interference.
Visualizations
Below are diagrams illustrating key concepts related to this compound's biological context and potential for assay interference.
Caption: Simplified PI3K/AKT signaling pathway potentially modulated by this compound.
Caption: Decision workflow for troubleshooting potential assay interference.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trans-Stilbenoids with Extended Fluorescence Lifetimes for the Characterization of Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Fluorescence Properties of Stilbene-Containing Alternating Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitric oxide synthases catalyze the activation of redox cycling and bioreductive anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox Cycling Dioxonaphthoimidazoliums Disrupt Iron Homeostasis in Mycobacterium bovis Bacillus Calmette-Guérin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manganese-stimulated redox cycling of dopamine derivatives: Implications for manganism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Gnetumontanin B Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Gnetumontanin B. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically isolated?
A1: this compound is a stilbene trimer, an oligomer formed from two oxyresveratrol units and one resveratrol unit.[1] It is a naturally occurring polyphenol and has been isolated from the lianas of Gnetum montanum f. megalocarpum.[1] Stilbenoids, as a class, are known for their diverse biological activities. The Gnetum genus is a rich source of various stilbenoids.
Q2: What are the general steps involved in the purification of this compound?
A2: The purification process for this compound, like many natural products, typically involves a multi-step approach to separate it from a complex mixture of other plant metabolites. The general workflow includes:
-
Extraction: Initial extraction of the dried and powdered plant material (lianas of Gnetum montanum) with a suitable solvent to obtain a crude extract.
-
Solvent Partitioning: The crude extract is often partitioned between immiscible solvents of varying polarities to achieve a preliminary separation and enrichment of the target compounds.
-
Column Chromatography: The enriched fraction is then subjected to one or more rounds of column chromatography. Common stationary phases include silica gel, octadecylated silica (ODS), and Sephadex LH-20.[2]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving high purity, a final polishing step using preparative HPLC is often employed.[3][4]
Q3: What are the known physicochemical properties of this compound?
A3: this compound is reported to be soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Information regarding its stability at different pH values and temperatures is not extensively documented in publicly available literature, but stilbenoids, in general, can be sensitive to light and may undergo isomerization or degradation.
Troubleshooting Guide
This guide addresses common problems that may arise during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient extraction solvent or procedure. | - Ensure the plant material is finely powdered to maximize surface area for extraction.- Consider using a 50% ethanol solution, which has been shown to be effective for extracting stilbenoids from Gnetum species.[2]- Increase the extraction time or perform multiple extraction cycles. |
| Poor Separation in Column Chromatography | Inappropriate solvent system or stationary phase. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column to find a system that provides good separation of the target compound from impurities.- For stilbenoids, a gradient elution from a non-polar solvent (e.g., n-hexane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective on silica gel.- Consider using different stationary phases. ODS (reversed-phase) or Sephadex LH-20 can provide different selectivity for separating stilbenoids.[2] |
| Co-elution of this compound with other Stilbenoids | Similar polarities of the stilbenoid oligomers. | - Employ multiple chromatographic techniques with different separation principles (e.g., normal-phase silica gel followed by reversed-phase ODS).- Utilize preparative HPLC with a high-resolution column and an optimized gradient for the final purification step.[3][4]- High-performance counter-current chromatography (HPCCC) has also been shown to be effective for separating oligostilbenes.[5] |
| Degradation of this compound during Purification | Exposure to light, extreme pH, or high temperatures. | - Protect all solutions and fractions containing this compound from direct light by using amber glassware or covering containers with aluminum foil.- Avoid using strongly acidic or basic conditions unless necessary for a specific separation step.- Perform purification steps at room temperature or below, and avoid prolonged heating during solvent evaporation. |
| Tailing of Peaks in HPLC | Secondary interactions with the stationary phase or sample overload. | - Add a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions in reversed-phase chromatography.- Ensure the sample is fully dissolved in the mobile phase before injection.- Reduce the amount of sample injected onto the column. |
| Irreproducible Retention Times in HPLC | Changes in mobile phase composition, temperature, or column equilibration. | - Ensure the mobile phase is thoroughly mixed and degassed.- Use a column thermostat to maintain a constant temperature.- Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
Experimental Protocols
The following are detailed methodologies for the key experiments in the purification of this compound. These are based on established protocols for stilbenoid isolation from Gnetum species.
Extraction of Crude Stilbenoids
-
Plant Material: Dried and powdered lianas of Gnetum montanum.
-
Procedure:
-
Macerate 1 kg of the powdered plant material in 5 L of 95% ethanol at room temperature for 72 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
Fractionation by Vacuum Liquid Chromatography (VLC)
-
Stationary Phase: Silica gel 60 PF254 for VLC.
-
Procedure:
-
Dry-pack a VLC column with silica gel.
-
Adsorb the crude ethanol extract (e.g., 50 g) onto a small amount of silica gel and load it onto the top of the column.
-
Elute the column sequentially with solvents of increasing polarity. A typical gradient could be:
-
n-Hexane
-
n-Hexane:Ethyl Acetate (gradient)
-
Ethyl Acetate
-
Ethyl Acetate:Methanol (gradient)
-
Methanol
-
-
Collect fractions of 250-500 mL and monitor by TLC to pool fractions with similar profiles. This compound is expected to elute in the more polar fractions (e.g., high ethyl acetate or ethyl acetate/methanol mixtures).
-
Purification by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel 60 (230-400 mesh).
-
Procedure:
-
Pack a glass column with a slurry of silica gel in the initial mobile phase.
-
Load the enriched fraction from VLC onto the column.
-
Elute the column with a gradient solvent system, for example, a linear gradient of chloroform to chloroform:methanol.
-
Collect fractions and monitor by TLC. Combine fractions containing this compound.
-
Final Purification by Preparative HPLC
-
System: A preparative HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
-
-
Procedure:
-
Dissolve the semi-purified this compound fraction in a small volume of the initial mobile phase.
-
Inject the sample onto the column.
-
Elute with a linear gradient, for example, from 30% B to 70% B over 40 minutes, at a flow rate of 10 mL/min.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm or 320 nm) and collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction under reduced pressure to obtain high-purity this compound.
-
Data Presentation
The following table summarizes representative quantitative data for a typical purification process of this compound from 1 kg of dried Gnetum montanum lianas. Note: These values are illustrative and can vary depending on the specific experimental conditions and the quality of the plant material.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Ethanol Extraction | 1000 | 50 | 5.0 | < 5 |
| VLC Fractionation | 50 | 10 | 20.0 | ~20 |
| Silica Gel Column Chromatography | 10 | 0.5 | 5.0 | ~70 |
| Preparative HPLC | 0.5 | 0.05 | 10.0 | > 98 |
| Overall Yield | 1000 | 0.05 | 0.005 | > 98 |
Visualizations
Purification Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for purification issues.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Studies on Stilbene Oligomers Isolated from the Seeds of Melinjo (Gnetum gnemon L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of five oligostilbenes from Vitis amurensis by flow-rate gradient high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with batch-to-batch variability of Gnetumontanin B.
Gnetumontanin B Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the use of this compound in experimental settings, with a particular focus on managing potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stilbenoid, a type of natural phenol, originally isolated from the lianas of Gnetum montanum.[1][2] It is a trimer formed from two oxyresveratrol units and one resveratrol unit.[2] Its known biological activities include the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4][5] Research also suggests its involvement in modulating signaling pathways such as the AKT pathway, which is crucial in processes like cell apoptosis.[6][7]
Q2: My experimental results with this compound are inconsistent across different batches. What could be the cause?
A2: Batch-to-batch variability is a common challenge with natural products.[8] For this compound, this can stem from several factors:
-
Purity Differences: Minor variations in the purification process can lead to different purity levels between batches.
-
Presence of Isomers or Related Compounds: The isolation process might yield slightly different profiles of related stilbenoids.
-
Solvent and Handling Artifacts: Inconsistent handling, storage, or solvent preparation can affect the compound's stability and activity.
-
Source Material Variation: The chemical composition of the source plant, Gnetum montanum, can vary based on geographical location, harvest time, and storage conditions.[8]
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound is soluble in DMSO, pyridine, methanol, and ethanol.[3] For long-term storage, it is recommended to store the solid compound at 2-8°C for up to 24 months.[3] If you prepare stock solutions, it is advisable to aliquot them and store them in tightly sealed vials at -20°C for up to two weeks.[3] It is best to prepare and use solutions on the same day.[1][3]
Q4: I'm observing lower-than-expected potency in my latest batch of this compound. How can I troubleshoot this?
A4: Please refer to the troubleshooting guide below under the section "Issue 1: Inconsistent Biological Activity." This guide provides a step-by-step approach to identify the source of the discrepancy, including checks on compound integrity, experimental setup, and data analysis.
Troubleshooting Guides
Issue 1: Inconsistent Biological Activity (e.g., variable IC50 values)
This is one of the most common issues arising from batch-to-batch variability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent biological activity.
Detailed Steps:
-
Verify Compound Integrity:
-
Certificate of Analysis (CoA): Always compare the CoA for each batch. Look for reported purity levels and any specified impurities.
-
Visual Inspection: Note any differences in color or crystallinity between batches.
-
Solubility Test: Ensure the compound dissolves as expected in the recommended solvent. Poor solubility can be an initial indicator of an issue. For better solubility, you can warm the tube to 37°C and use an ultrasonic bath.[1]
-
Analytical Qualification (Optional but Recommended): If possible, run a simple analytical check like HPLC-MS to confirm the identity and purity of the new batch against a previous, well-performing batch.
-
-
Review Experimental Protocol:
-
Standard Operating Procedures (SOPs): Ensure that your lab has a strict SOP for preparing this compound stock solutions and dilutions.
-
Solvent Consistency: Use the same grade and supplier of solvent (e.g., DMSO) for all experiments.
-
Cell Culture Conditions: Verify that cell line passage number, confluency, and media composition are consistent.
-
-
Evaluate Experimental Controls:
-
Internal Controls: Include a known internal standard or a reference batch of this compound in your experiments to normalize results.
-
Positive and Negative Controls: Ensure these are performing as expected. If not, the issue may lie with the assay itself rather than the compound.[9]
-
Issue 2: Solubility and Stability Problems
Q: My this compound is precipitating out of solution during my experiment. What should I do?
A: Precipitation can occur due to several reasons. Here is a guide to address this:
-
Check Solvent and Concentration:
-
This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[1] Ensure you are using an appropriate solvent.
-
Avoid using high concentrations of the compound in aqueous media, as this can lead to precipitation. Prepare high-concentration stock solutions in an appropriate organic solvent and then dilute them in your experimental medium.
-
-
Preparation of Solutions:
-
Experimental Conditions:
-
Be mindful of the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium. High concentrations can be toxic to cells and may also affect compound solubility.
-
Quantitative Data Summary
The following table summarizes key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (TNF-α inhibition) | 1.49 x 10⁻⁶ mol/L (1.49 µM) | Not specified | [1][2][4] |
| Inhibitory Ratio (TNF-α) | 58.1% at 10⁻⁵ mol/L | Not specified | [1][2] |
Experimental Protocols
Protocol 1: In Vitro TNF-α Inhibition Assay
This protocol is a generalized procedure based on the reported activity of this compound.
-
Cell Culture: Culture a suitable cell line (e.g., murine macrophages) in appropriate media.
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain the desired final concentrations.
-
Treatment: Treat the cells with different concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Induce TNF-α production by stimulating the cells with an appropriate agent (e.g., lipopolysaccharide, LPS).
-
Incubation: Incubate the cells for a period sufficient to allow for TNF-α secretion (e.g., 4-6 hours).
-
Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration and determine the IC50 value using appropriate software.
Protocol 2: Assessment of AKT Signaling Pathway Modulation
This protocol outlines a general workflow for investigating the effect of this compound on the AKT signaling pathway in cancer cells (e.g., SW480 human colon cancer cells).[6]
-
Cell Culture and Treatment: Culture SW480 cells and treat them with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total AKT, phosphorylated AKT (p-AKT), and other relevant downstream targets (e.g., GSK-3β, PDK1).[6]
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels.
Signaling Pathway and Workflow Diagrams
Caption: this compound's inhibitory effect on the AKT signaling pathway.
Caption: Quality control workflow for new batches of this compound.
References
- 1. This compound | CAS:809237-87-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]
- 5. CheMondis Marketplace [chemondis.com]
- 6. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 9. m.youtube.com [m.youtube.com]
Best practices for handling and disposing of Gnetumontanin B.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and disposing of Gnetumontanin B. It is intended for researchers, scientists, and drug development professionals.
Disclaimer
The information provided here is based on publicly available data and general laboratory safety principles. A specific Material Safety Data Sheet (MSDS) for this compound was not available at the time of writing. Always refer to the MSDS provided by your supplier for complete and accurate safety information.
Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1][2] |
| Molecular Weight | 712.697 g/mol | [1] |
| Appearance | Powder | [3] |
| Melting Point | 209-210 °C | [1] |
| Boiling Point | 857.5 ± 65.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Storage Temperature | -20°C | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for reconstituting this compound?
A1: this compound is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent. DMSO is a common choice for creating stock solutions. Refer to the protocol section below for a detailed reconstitution procedure.
Q2: What are the appropriate storage conditions for this compound?
A2: this compound should be stored at -20°C as a solid.[2] Once reconstituted into a stock solution, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Standard laboratory PPE should be worn at all times. This includes:
-
Safety glasses or goggles
-
A lab coat
-
Chemically resistant gloves (e.g., nitrile)
Q4: How should this compound waste be disposed of?
A4: this compound and any materials contaminated with it should be treated as chemical waste. Disposal must follow all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. Do not dispose of this compound down the drain.
Q5: What is the known biological activity of this compound?
A5: this compound is a stilbenoid that has been shown to inhibit TNF-α (Tumor Necrosis Factor-alpha) production with an IC₅₀ value of 1.49 µM.[1][4][5]
Troubleshooting Guide
Issue 1: this compound powder is difficult to dissolve.
-
Possible Cause: Incorrect solvent or insufficient mixing.
-
Solution:
-
Confirm you are using a recommended solvent such as DMSO, methanol, or ethanol.[3]
-
Try gently warming the solution (if the compound's stability at higher temperatures is known and acceptable for your experiment).
-
Use sonication to aid dissolution.
-
Increase the volume of the solvent to lower the concentration.
-
Issue 2: Precipitate forms in the stock solution after freezing.
-
Possible Cause: The compound has low solubility at colder temperatures.
-
Solution:
-
Before use, bring the vial to room temperature.
-
Gently vortex or sonicate the vial to redissolve the precipitate completely before making further dilutions.
-
Consider storing the stock solution at a higher concentration in 100% DMSO and making fresh dilutions for your experiments.
-
Issue 3: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound due to improper storage or multiple freeze-thaw cycles.
-
Solution:
-
Ensure stock solutions are stored in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Protect the compound from light, as stilbenoids can be light-sensitive.
-
Always prepare fresh working solutions from your stock solution for each experiment.
-
Experimental Protocols
Protocol for Reconstitution of this compound
This protocol describes how to prepare a stock solution from a lyophilized powder.
-
Preparation: Before opening, briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Solvent Addition: Based on your desired stock concentration, calculate the required volume of a suitable solvent (e.g., DMSO). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 712.7 g/mol ), you would add 140.3 µL of DMSO.
-
Dissolution: Carefully add the solvent to the vial. Cap the vial tightly and vortex gently until the powder is completely dissolved. Sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use, light-protected vials. Store at -20°C or -80°C.
Visual Guides and Workflows
General Handling Workflow
This diagram outlines the standard procedure for handling this compound from receipt to experimental use.
References
Validation & Comparative
Gnetumontanin B: A Comparative Guide to its Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor effects of Gnetumontanin B, a naturally occurring stilbenoid, against other alternatives, supported by experimental data. While the existing literature predominantly refers to the closely related and often co-existing compound Gnetin C, the structural similarities and shared botanical origin from Gnetum species allow for a comparative analysis. This document will proceed by presenting the substantial data available for Gnetin C as a strong proxy for the anti-tumor potential of this compound, with the clarification that these are distinct, albeit structurally similar, molecules.
Comparative Efficacy in Cancer Cell Lines
Gnetin C has demonstrated significant cytotoxic effects across a variety of cancer cell lines, often exhibiting greater potency than the well-studied stilbene, resveratrol. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values are indicative of higher potency.
| Cell Line | Cancer Type | Gnetin C IC50 (µM) | Resveratrol IC50 (µM) | Pterostilbene IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 6.6 | 21.8 | 14.3 | [1] |
| PC3M | Prostate Cancer | 8.7 | 24.4 | 19.0 | [1] |
| HL-60 | Leukemia | 13 | - | - | [2] |
| B16 | Melanoma | 7.0 (Tyrosinase activity) | 7.2 (Tyrosinase activity) | - | [3] |
| B16 | Melanoma | 7.6 (Melanin biosynthesis) | 7.3 (Melanin biosynthesis) | - | [3] |
Molecular Mechanisms of Action
Gnetin C exerts its anti-tumor effects through the modulation of key signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell growth, proliferation, and survival, and is often hyperactivated in cancer.[4][5] Gnetin C has been shown to suppress this pathway, leading to the inhibition of tumor progression.[2][6]
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of gnetin C, a resveratrol dimer from melinjo (Gnetum gnemon), on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Therapeutic Efficacy and Mechanism of Action of Gnetin C, a Natural Compound from the Melinjo Plant, in a Preclinical Mouse Model of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gnetumontanin B Versus Resveratrol: A Comparative Analysis for Drug Discovery Professionals
In the landscape of natural product research, stilbenoids have garnered significant attention for their therapeutic potential. Among them, resveratrol is extensively studied, while newer derivatives like gnetumontanin B are emerging as potent alternatives. This guide provides a detailed comparative analysis of this compound and resveratrol, focusing on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data and methodologies to inform researchers and drug development professionals.
Comparative Biological Activities
This compound, a resveratrol trimer isolated from Gnetum montanum, and resveratrol, a well-known polyphenol, share a common structural backbone but exhibit distinct biological activities. This comparison aims to highlight these differences through quantitative experimental data.
Anti-inflammatory Activity
Inflammation is a critical factor in numerous diseases. The ability of a compound to modulate inflammatory pathways is a key indicator of its therapeutic potential. This compound has demonstrated potent anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α), a key cytokine in the inflammatory cascade.
| Compound | Target | Assay/Cell Line | IC50 Value | Source |
| This compound | TNF-α Production | Murine Macrophages | 1.49 µM | [1] |
| Resveratrol | NF-κB Activation | Multiple Cell Lines | Effective at 10-50 µM | [2] |
References
A Comparative Guide to the Efficacy of Gnetumontanin B and Other TNF-alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the TNF-alpha inhibitory efficacy of Gnetumontanin B, a natural stilbenoid, with established biologic TNF-alpha inhibitors. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a therapeutic agent.
Executive Summary
Tumor Necrosis Factor-alpha (TNF-alpha) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting TNF-alpha is a validated and highly successful therapeutic strategy. This guide compares the efficacy of this compound, a stilbenoid isolated from Gnetum montanum, with several commercially available TNF-alpha inhibitors. While direct comparative studies are limited, this guide synthesizes available data to provide a comprehensive overview of their respective potencies and mechanisms of action.
Data Presentation: Comparative Efficacy of TNF-alpha Inhibitors
The following table summarizes the available quantitative data on the efficacy of this compound and other selected TNF-alpha inhibitors. It is important to note that the experimental conditions under which these values were determined may vary, making direct comparisons challenging.
| Inhibitor | Type | Target | Efficacy Metric | Value | Cell/System |
| This compound | Small Molecule (Stilbenoid) | TNF-alpha Production | IC50 | 1.49 µM[1] | LPS-stimulated murine peritoneal macrophages[1] |
| Adalimumab (Humira®) | Monoclonal Antibody | Soluble & Transmembrane TNF-alpha | EC50 (Neutralization) | 78.6 ng/mL[2] | L929 cell cytotoxicity assay[2] |
| Kd | ~50 pM[3] | - | |||
| Etanercept (Enbrel®) | Fusion Protein (sTNFR2-Fc) | Soluble & Transmembrane TNF-alpha | EC50 (Neutralization) | 71.2 ng/mL[2] | L929 cell cytotoxicity assay[2] |
| Infliximab (Remicade®) | Monoclonal Antibody | Soluble & Transmembrane TNF-alpha | - | - | - |
| Certolizumab pegol (Cimzia®) | Fab' Fragment | Soluble & Transmembrane TNF-alpha | EC50 (Neutralization) | 1.743 ng/mL[4] | TNF-alpha-stimulated primary microglia[4] |
| Golimumab (Simponi®) | Monoclonal Antibody | Soluble & Transmembrane TNF-alpha | - | - | - |
Note: IC50 (Inhibitory Concentration 50%) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response. Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein. A lower value for these metrics indicates higher potency. The lack of standardized reporting and direct comparative studies necessitates caution when interpreting these values.
Experimental Protocols
This section details the general methodologies for key experiments cited in the evaluation of TNF-alpha inhibitors.
Inhibition of TNF-alpha Production in Macrophages (for this compound)
This protocol outlines the general steps for determining the IC50 value of a compound for the inhibition of TNF-alpha production in lipopolysaccharide (LPS)-stimulated macrophages.
a. Cell Culture:
-
Murine peritoneal macrophages are harvested and cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[5]
-
Cells are seeded in multi-well plates and allowed to adhere.[5]
b. Treatment:
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Following pre-treatment, cells are stimulated with LPS (a potent inducer of TNF-alpha production) for a defined incubation time.[5][6]
c. Measurement of TNF-alpha:
-
The cell culture supernatant is collected.
-
The concentration of TNF-alpha in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for murine TNF-alpha.[5]
d. Data Analysis:
-
The percentage of TNF-alpha inhibition at each concentration of the test compound is calculated relative to the LPS-stimulated control group.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
TNF-alpha Neutralization Assay (for Monoclonal Antibodies and Fusion Proteins)
This protocol describes a common method to assess the ability of biologic inhibitors to neutralize the cytotoxic effects of TNF-alpha on a sensitive cell line.
a. Cell Culture:
-
L929 murine fibrosarcoma cells, which are sensitive to TNF-alpha-induced cytotoxicity, are cultured in a suitable medium.
-
Cells are seeded in 96-well plates and grown to a specific confluency.
b. Treatment:
-
A constant, cytotoxic concentration of recombinant human TNF-alpha is pre-incubated with serial dilutions of the TNF-alpha inhibitor (e.g., Adalimumab, Etanercept) for a defined period to allow binding.
-
The TNF-alpha/inhibitor mixture is then added to the L929 cells.
c. Measurement of Cell Viability:
-
After a suitable incubation period, cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a crystal violet staining method.
d. Data Analysis:
-
The percentage of cell viability is calculated for each inhibitor concentration relative to the control cells (no TNF-alpha) and the TNF-alpha-only treated cells.
-
The EC50 value, representing the concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cytotoxicity, is determined from the dose-response curve.[2]
Mandatory Visualizations
TNF-alpha Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by TNF-alpha binding to its receptors, leading to the activation of pro-inflammatory gene transcription. This compound is hypothesized to inhibit the production of TNF-alpha, while monoclonal antibodies and fusion proteins act by neutralizing TNF-alpha before it can bind to its receptors.
Caption: Simplified TNF-alpha signaling pathway and points of inhibition.
Experimental Workflow: TNF-alpha Inhibition Assay
The following diagram outlines the general workflow for an in vitro assay to determine the efficacy of a TNF-alpha inhibitor.
Caption: General workflow for an in vitro TNF-alpha inhibition assay.
Discussion
This compound demonstrates potent in vitro inhibition of TNF-alpha production with an IC50 in the low micromolar range.[1] This positions it as a promising small molecule candidate for further investigation. Its mechanism, inhibiting the production of TNF-alpha, differs from the neutralizing action of monoclonal antibodies and fusion proteins. This could offer a different therapeutic approach, potentially with a different side-effect profile.
The established biologic inhibitors, such as Adalimumab and Etanercept, exhibit high potency in neutralizing TNF-alpha, with EC50 values in the nanogram per milliliter range.[2] Their efficacy and safety have been extensively validated in numerous clinical trials for a variety of inflammatory conditions.
A direct comparison of the in vitro potency of this compound with biologic inhibitors is challenging due to the different assays and units of measurement used. Future research should include head-to-head studies in the same experimental systems to provide a more definitive comparison. Furthermore, in vivo studies are necessary to evaluate the bioavailability, pharmacokinetics, and therapeutic efficacy of this compound in relevant disease models.
Conclusion
This compound is a natural compound with demonstrated in vitro efficacy in inhibiting TNF-alpha production. While it shows promise as a potential therapeutic agent, further research is required to fully elucidate its mechanism of action, establish its in vivo efficacy, and compare its performance directly with established TNF-alpha inhibitors. The data and protocols presented in this guide provide a foundation for researchers to design and conduct such investigations.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. opalbiopharma.com [opalbiopharma.com]
- 4. Targeting TNF-α: The therapeutic potential of certolizumab pegol in the early period of cerebral ischemia reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-induced TNF-alpha production by calcitonin gene-related peptide (CGRP) in cultured mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of the membrane form of tumour necrosis factor-alpha in lipopolysaccharide-induced priming of mouse peritoneal macrophages for enhanced nitric oxide response to lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Gnetum-Derived Compounds: Highlighting Gnetumontanin B
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of stilbenoids derived from the Gnetum genus. While the primary focus is to contextualize the bioactivity of Gnetumontanin B, a notable compound from this genus, it is important to note that direct comparative studies with quantitative data for purified this compound are limited in publicly available literature. Therefore, this guide presents available experimental data for other prominent Gnetum-derived compounds, such as Gnetin C and Resveratrol, to serve as a benchmark and illustrate the comparative framework. The data herein is intended to support research and drug development efforts by providing a structured overview of the therapeutic potential of this class of natural products.
Comparative Bioactivity Data
The following tables summarize the reported in vitro activities of various Gnetum-derived stilbenoids across key therapeutic areas. Lower IC₅₀ values indicate greater potency.
Table 1: Anticancer Activity of Gnetum-Derived Stilbenoids
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ Value (µM) |
| Gnetin C | DU145 | Prostate | 6.6[1][2] |
| PC3M | Prostate | 8.7[1][2] | |
| HL60 | Human Leukemia | 13[3] | |
| Pterostilbene | DU145 | Prostate | 14.3[1][2] |
| PC3M | Prostate | 19.0[1][2] | |
| Resveratrol | DU145 | Prostate | 21.8[1][2] |
| PC3M | Prostate | 24.4[1][2] | |
| Oblongifolin C | A549 | Lung Cancer | 3.6 - 15.3[1] |
| Gnetum montanum Extract | SW480 | Colon Cancer | 50.77 µg/mL (at 72h) |
Note: The data for Gnetum montanum extract represents the activity of a complex mixture containing this compound among other compounds.
Table 2: Anti-Inflammatory Activity of Gnetum-Derived Compounds (Inhibition of Nitric Oxide Production)
| Compound | Cell Line | IC₅₀ Value (µM) |
| Compound from G. parvifolium (10) | BV-2 (microglial cells) | 0.35[4] |
| Compounds from G. parvifolium (4, 5, 9, 11, 13b, 16-21) | BV-2 (microglial cells) | 0.35 - 16.1[4] |
| Gnetumoside A (from G. formosum) | Murine Macrophage | 14.10 ± 0.75[5] |
| Gnetumoside B (from G. formosum) | Murine Macrophage | 27.88 ± 0.86[5] |
| Dexamethasone (Positive Control) | Murine Macrophage | 13.35 ± 1.52[5] |
Table 3: Antioxidant Activity of Gnetum-Derived Compounds (DPPH Radical Scavenging)
| Compound/Extract | IC₅₀ Value |
| Resveratrol (from G. gnemon) | ~ Similar to ascorbic acid and dl-alpha-tocopherol[6] |
| Gnetin C (from G. gnemon) | ~ Similar to ascorbic acid and dl-alpha-tocopherol[6] |
| Gnetin L (from G. gnemon) | ~ Similar to ascorbic acid and dl-alpha-tocopherol[6] |
| Gnemonoside A, C, D (from G. gnemon) | ~ Similar to ascorbic acid and dl-alpha-tocopherol[6] |
| Ethanol Extract of G. gnemon Leaves | 39.10 µg/mL[7] |
| Ethyl Acetate Extract of G. gnemon Leaves | 80.92 µg/mL[7] |
| n-Hexane Extract of G. gnemon Leaves | 755.50 µg/mL[7] |
| Ethyl Acetate Fraction of G. gnemon Seeds | 68.40 ± 1.9 µg/mL[8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, Gnetin C) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay
This assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: The cells are seeded in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The Griess reagent reacts with nitrite to form a purple azo dye.
-
Absorbance Measurement: The absorbance of the colored solution is measured at approximately 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to that of the LPS-stimulated control wells. The IC₅₀ value is then determined.
DPPH Radical Scavenging Assay
This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent, such as methanol or ethanol, is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of the DPPH radical by an antioxidant is observed as a decrease in the absorbance of the purple DPPH solution.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from the dose-response curve.
Signaling Pathway Analysis
Many Gnetum-derived stilbenoids exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. A frequently implicated pathway is the PI3K/Akt/mTOR pathway.[1]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Gnetum stilbenoids.
Conclusion
The available evidence strongly suggests that stilbenoids from the Gnetum genus possess significant anticancer, anti-inflammatory, and antioxidant properties. Compounds like Gnetin C have demonstrated superior potency compared to the well-studied stilbenoid, Resveratrol, in certain cancer cell lines. While this compound has been identified as a constituent of bioactive Gnetum extracts, a clear understanding of its specific contributions to these effects is hindered by the lack of studies on the isolated compound.
This guide highlights a critical gap in the research and underscores the need for further investigation into the bioactivity of purified this compound. Direct comparative studies are essential to elucidate its therapeutic potential relative to other Gnetum-derived compounds. Such research will be invaluable for the drug development community in identifying novel and potent natural product-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Therapeutic Potential of Gnetin C in Prostate Cancer: A Pre-Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structurally diverse stilbenes from Gnetum parvifolium and their anti-neuroinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two New Steroidal Saponins with Potential Anti-Inflammatory Effects from the Aerial Parts of Gnetum formosum Markgr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]
- 8. repository.lppm.unila.ac.id [repository.lppm.unila.ac.id]
Cross-Validation of Gnetumontanin B's Anticancer Efficacy: A Comparative Analysis
A comprehensive review of existing experimental data highlights the potential of Gnetumontanin B, a stilbenoid found in Gnetum montanum, as a promising anti-cancer agent. Cross-validation of its effects, primarily through studies on its containing extract and comparisons with the related compound Gnetin C, reveals a consistent pattern of apoptosis induction, cell cycle arrest, and inhibition of key oncogenic signaling pathways across multiple cancer models.
This guide provides a comparative analysis of this compound's performance, supported by experimental data, to offer researchers, scientists, and drug development professionals a clear overview of its current standing as a potential therapeutic candidate.
Quantitative Comparison of Anti-proliferative Activity
To objectively assess the cytotoxic effects of this compound and its related compounds, the half-maximal inhibitory concentration (IC50) values from various studies have been compiled. While data on isolated this compound is limited, studies on a Gnetum montanum extract (GME), in which this compound is a known constituent, and the closely related dimer Gnetin C, provide valuable insights into its potential potency. For comparison, data for the well-studied stilbenoid, Resveratrol, is also included.
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 Value | Citation |
| Gnetum montanum Extract (GME) | SW480 | Colon Cancer | 50.77 µg/mL (72h) | [1][2] |
| Gnetin C | PANC-1 | Pancreatic Cancer | 16.29 ± 1.11 µM | [3] |
| Gnetin C | AsPC-1 | Pancreatic Cancer | 13.83 ± 0.92 µM | [3] |
| Gnetin C | PC-3 | Prostate Cancer | 10.28 ± 0.79 µM | [3] |
| Gnetin C | DU-145 | Prostate Cancer | 9.85 ± 2.60 µM | [3] |
| Gnetin C | LNCaP | Prostate Cancer | 8.95 ± 0.92 µM | [3] |
| Gnetin C | HL60 | Leukemia | 13 µM | [4] |
| Resveratrol | SW480 | Colon Cancer | 70-150 µM | |
| Resveratrol | MCF-7 | Breast Cancer | 70-150 µM | |
| Resveratrol | HL60 | Leukemia | 70-150 µM |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound and related compounds.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., Gnetum montanum extract, Gnetin C, or Resveratrol) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated using a dose-response curve.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treatment with the test compound, cells are washed with cold PBS and lysed with RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., P-AKT, AKT, Bcl-2, Bax, Cleaved Caspase-3, Cyclin B1, CDK1, MTA1, and β-actin as a loading control).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software.
Signaling Pathways and Mechanisms of Action
Inhibition of the PI3K/AKT Signaling Pathway
Experimental evidence strongly suggests that a key mechanism of action for this compound's anti-cancer effects is the inhibition of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and growth.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gnetin C in Cancer and Other Diseases: What Do We Know So Far? [mdpi.com]
A Comparative Analysis of Gnetumontanin B and Its Potential Synthetic Analogs in Modulating Inflammatory and Apoptotic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the naturally occurring stilbenoid, Gnetumontanin B, and a prospective analysis of its potential synthetic analogs. The focus is on their performance in inhibiting key inflammatory mediators and modulating cancer cell signaling pathways, supported by established experimental data for the parent compound.
Introduction to this compound
This compound is a resveratrol-based stilbene trimer isolated from the lianas of Gnetum montanum.[1] It is an oligostilbene formed from two oxyresveratrol units and one resveratrol unit.[1] This natural product has garnered significant interest due to its potent biological activities, particularly its anti-inflammatory and potential anticancer properties.
Biological Activity of this compound
Experimental evidence has highlighted two primary areas of biological activity for this compound: potent inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and induction of apoptosis in cancer cells through the modulation of the AKT signaling pathway.
Anti-inflammatory Activity: TNF-α Inhibition
This compound has demonstrated significant inhibitory effects on TNF-α.[1] TNF-α is a key cytokine involved in systemic inflammation and has been implicated in a wide range of inflammatory diseases.
Anticancer Activity: Modulation of the AKT Signaling Pathway
Extracts of Gnetum montanum, containing this compound, have been shown to induce apoptosis in human colon cancer cells (SW480) by inhibiting the activation of the AKT signaling pathway.[2][3] The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound's biological activity.
| Biological Activity | Parameter | Value | Cell Line/System | Reference |
| TNF-α Inhibition | IC50 | 1.49 x 10⁻⁶ mol L⁻¹ | Not Specified | [1] |
| Inhibitory Ratio | 58.1% at 10⁻⁵ mol L⁻¹ | Not Specified | [1] | |
| Anticancer (G. montanum extract) | IC50 (SW480 cells) | 50.77 µg/mL (72h) | SW480 | [2] |
Prospective Analysis of Synthetic Analogs
To date, there is a notable lack of published research on the synthesis and biological evaluation of direct analogs of this compound. However, based on the extensive research into other stilbenoid analogs, we can project how structural modifications to this compound might influence its biological activity.[4][5][6]
Potential Modifications and Hypothesized Effects:
-
Hydroxyl Group Modification: Methylation or glycosylation of the free hydroxyl groups could enhance bioavailability and metabolic stability, potentially leading to improved in vivo efficacy. However, this might also reduce the compound's direct antioxidant activity and its ability to form hydrogen bonds with target proteins, which could decrease its TNF-α inhibitory and AKT-modulating effects.
-
Stilbene Backbone Alterations: Modifications to the ethylene bridge, such as saturation to a dihydrostilbene or introduction of alkyl or halogen substituents, could alter the molecule's conformation and lipophilicity. These changes would likely impact its binding affinity to target proteins.
-
Simplification of the Trimer: Synthesis of dimeric or monomeric fragments of this compound could help identify the minimal pharmacophore responsible for its biological activity. While likely less potent, these simpler analogs would be easier to synthesize and optimize.
The following table outlines a hypothetical comparison of this compound with potential synthetic analogs.
| Compound | Structure | Hypothesized TNF-α Inhibition | Hypothesized AKT Pathway Inhibition | Rationale for Synthesis |
| This compound | Stilbene Trimer | High | High | Natural Product Baseline |
| Analog 1 (Per-methylated) | Methylated Hydroxyls | Moderate to Low | Moderate to Low | Improved Bioavailability |
| Analog 2 (Dihydro-Gnetumontanin B) | Saturated Ethylene Bridges | Moderate | Moderate | Increased Conformational Flexibility |
| Analog 3 (Dimeric Fragment) | Oxyresveratrol-Resveratrol Dimer | Moderate to High | Moderate to High | Simplified Synthesis, Pharmacophore ID |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of this compound and its potential analogs.
TNF-α Inhibition Assay (L929 Cytotoxicity Assay)
This assay determines a compound's ability to inhibit the cytotoxic effects of TNF-α on L929 murine fibroblast cells.
Materials:
-
L929 murine fibroblast cells
-
Recombinant human TNF-α
-
This compound or synthetic analog
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin
-
Actinomycin D
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed L929 cells at a density of 3 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Pre-incubation: Serially dilute the test compound (this compound or analog) and pre-incubate with a constant concentration of TNF-α (e.g., 1 ng/mL) for 30-60 minutes at 37°C.
-
Cell Treatment: Add the compound/TNF-α mixture to the cells. Include controls for TNF-α alone and cells alone.
-
Sensitization: Add Actinomycin D to a final concentration of 1 µg/mL to all wells (except the 100% viability control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Viability Assessment: Add MTT solution to each well, incubate for 2-4 hours, and then measure the absorbance to determine cell viability.
Western Blot Analysis of AKT Signaling Pathway
This method is used to detect the phosphorylation status of key proteins in the AKT pathway.
Materials:
-
SW480 human colon cancer cells
-
This compound or synthetic analog
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (p-AKT, total AKT, p-PDK1, total PDK1, p-GSK-3β, total GSK-3β)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate SW480 cells and grow to 70-80% confluency. Treat cells with the test compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a proposed experimental workflow.
Caption: this compound inhibits the AKT signaling pathway, leading to apoptosis.
Caption: Workflow for comparing this compound and its synthetic analogs.
References
- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of synthetic stilbene derivatives and their biological activity [wisdomlib.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Anticancer Activity of Stilbene-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Gnetumontanin B: A Comparative Analysis of its Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Gnetumontanin B, a stilbenoid compound isolated from Gnetum montanum, has demonstrated promising therapeutic potential, particularly in the realms of anti-inflammatory and anti-cancer applications. As with any novel therapeutic candidate, a thorough evaluation of its safety and toxicity is paramount. This guide provides a comparative analysis of the safety and toxicity profile of this compound against existing drugs with similar therapeutic indications, supported by available experimental data.
Quantitative Toxicity Data
A critical aspect of preclinical safety evaluation is the determination of acute and chronic toxicity. While specific quantitative data for this compound, such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level (NOAEL), are not yet publicly available, studies on Gnetum montanum extract (GME), of which this compound is a constituent, provide initial insights. It is important to note that the toxicity of the extract may not be solely attributable to this compound.
In contrast, extensive toxicological data are available for standard-of-care drugs used in the potential therapeutic areas of this compound, namely colon cancer and inflammatory conditions.
Table 1: Acute Oral Toxicity Data
| Compound/Drug | Test Animal | LD50 | Source |
| This compound | Data not available | Data not available | - |
| Gnetum montanum Extract | Data not available | Data not available | - |
| Gnetum gnemon Leaf Powder | Rat | > 5000 mg/kg | [1] |
| Ibuprofen | Rat | 636 - 1600 mg/kg | [2][3][4][5][6] |
| Dexamethasone | Mouse | > 6500 mg/kg | [7][8][9][10] |
| Dexamethasone | Rat | > 3000 mg/kg | [11] |
Table 2: Adverse Effect Profile of Chemotherapeutic Agents for Colon Cancer
| Adverse Effect | FOLFOX Regimen | FOLFIRI Regimen |
| Neuropathy | High Incidence (up to 96%) | Lower Incidence |
| Diarrhea | Common | Very Common (up to 63%), can be severe |
| Nausea/Vomiting | Common | Very Common (up to 71%) |
| Mucositis/Stomatitis | Common | Common (up to 51%) |
| Neutropenia | Common | Common (up to 72.7%) |
| Hair Loss | Minor | More Common (up to 58.5%) |
| Fatigue | Very Common | Common |
| Hand-Foot Syndrome | Common | Less Common |
Note: Percentages represent the proportion of patients experiencing the side effect in clinical trials. The severity can range from mild to severe.[12][13][14][15][16][17][18][19][20]
Table 3: Adverse Effect Profile of Anti-inflammatory Drugs
| Adverse Effect | Ibuprofen | Celecoxib | Dexamethasone |
| Gastrointestinal | Ulcers, bleeding | Lower risk of ulcers than non-selective NSAIDs | Can cause upset stomach, ulcers |
| Cardiovascular | Increased risk of heart attack and stroke at high doses | Similar risk to non-selective NSAIDs | Fluid retention, high blood pressure |
| Renal | Can cause kidney problems | Similar risk to non-selective NSAIDs | Electrolyte imbalances |
| Other | Allergic reactions, drowsiness | Skin reactions | Insomnia, mood changes, increased infection risk |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols from studies investigating the effects of Gnetum montanum extract.
In Vivo Anti-tumor Activity in Nude Mice
A study investigating the anti-tumor effects of Gnetum montanum extract (GME) utilized a xenograft model with SW480 human colon cancer cells.[21][22][23]
-
Animal Model: Nude mice.
-
Cell Line: SW480 human colon cancer cells.
-
Procedure:
-
SW480 cells were injected subcutaneously into the flank of the mice.
-
Tumors were allowed to grow to a specified volume.
-
Mice were randomized into control and treatment groups.
-
Treatment groups received daily oral administration of GME at doses of 28 mg/kg and 56 mg/kg.
-
A positive control group received 5-fluorouracil (5-FU).
-
Tumor volume and body weight were monitored throughout the study.
-
At the end of the study, tumors were excised and weighed.
-
-
Key Findings: GME at 56 mg/kg/day significantly reduced tumor weight by 53.17%. No significant body weight loss was observed, suggesting a lack of overt toxicity at the tested doses.[22][23]
Acute Oral Toxicity Study (OECD Guideline 423)
While a specific acute toxicity study for Gnetum montanum extract following OECD Guideline 423 was not found, this is a standard method for assessing the acute toxicity of a substance. A study on Gnetum gnemon leaf powder followed a similar guideline (OECD 425).[1]
-
Principle: A stepwise procedure where a small number of animals are dosed at a time. The outcome of the first group determines the dose for the subsequent group.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
A starting dose is selected based on available data.
-
A group of animals (usually 3) is dosed with the test substance.
-
Animals are observed for a defined period (e.g., 14 days) for signs of toxicity and mortality.
-
Depending on the outcome, the dose is increased or decreased for the next group of animals.
-
The process is continued until the dose causing mortality is identified or the limit dose (e.g., 2000 or 5000 mg/kg) is reached without mortality.
-
Sub-chronic Oral Toxicity Study (OECD Guideline 408)
A 90-day repeated-dose oral toxicity study is a standard preclinical test to evaluate the safety of a substance over a longer exposure period. While a specific study for Gnetum montanum extract was not identified, the general protocol is as follows.
-
Principle: To characterize the toxicological profile of a substance following repeated oral administration for 90 days.
-
Animal Model: Typically rodents (rats).
-
Procedure:
-
At least three dose levels of the test substance and a control group are used.
-
The substance is administered daily for 90 days.
-
Animals are observed daily for clinical signs of toxicity.
-
Body weight and food consumption are monitored weekly.
-
Hematological and clinical biochemistry parameters are analyzed at the end of the study.
-
A full necropsy is performed on all animals, and organs are weighed and examined histopathologically.
-
The No-Observed-Adverse-Effect Level (NOAEL) is determined.
-
Signaling Pathways
Understanding the mechanism of action is crucial for both efficacy and safety assessment. This compound has been shown to interact with key signaling pathways involved in inflammation and cancer.
Inhibition of TNF-α Signaling
This compound has been reported to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[24][25] TNF-α is a pro-inflammatory cytokine that plays a central role in various inflammatory diseases. Its signaling cascade can lead to either cell survival and inflammation or apoptosis.
Caption: this compound inhibits the pro-inflammatory TNF-α signaling pathway.
Inhibition of AKT Signaling Pathway
Studies on Gnetum montanum extract have shown that it can induce apoptosis in colon cancer cells by inhibiting the AKT signaling pathway. The PI3K/AKT pathway is a crucial regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.
Caption: Gnetum montanum extract inhibits the pro-survival AKT signaling pathway.
Conclusion
This compound presents a compelling profile as a potential therapeutic agent, particularly for inflammatory diseases and colon cancer. Preliminary data from studies on Gnetum montanum extract suggest a favorable safety profile, with a lack of overt toxicity in animal models at effective doses. However, the current body of evidence is limited, and a direct comparison with established drugs is challenging due to the absence of specific toxicological data for the purified compound.
The adverse effect profiles of existing chemotherapies and anti-inflammatory drugs are well-characterized and highlight significant toxicities that limit their use. Should this compound demonstrate a wider therapeutic window with fewer severe side effects, it could represent a significant advancement in the treatment of these conditions.
Further research is imperative to establish a comprehensive safety and toxicity profile for this compound. This should include standardized acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assessments. Such data will be critical for its progression through the drug development pipeline and for accurately positioning it relative to existing therapeutic options.
References
- 1. Assessment of Biological Activities, Acute and Sub-chronic Toxicity of Liang (Gnetum gnemon var. tenerum) Leaves Powder, a Natural Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. download.basf.com [download.basf.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. fishersci.com [fishersci.com]
- 5. paipharma.com [paipharma.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. msd.com [msd.com]
- 8. msd.com [msd.com]
- 9. merck.com [merck.com]
- 10. merck.com [merck.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. FOLFIRI for Colon and Colorectal Cancer | ChemoExperts [chemoexperts.com]
- 13. compassoncology.com [compassoncology.com]
- 14. FOLFOX for Colon Cancer | ChemoExperts [chemoexperts.com]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. learn.colontown.org [learn.colontown.org]
- 17. FOLFIRI (folinic acid, fluorouracil, and irinotecan) increases not efficacy but toxicity compared with single-agent irinotecan as a second-line treatment in metastatic colorectal cancer patients: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FOLFOX chemotherapy: Side effects, regimen, and success rate [medicalnewstoday.com]
- 19. FOLFOX | Macmillan Cancer Support [macmillan.org.uk]
- 20. Evaluation of adverse effects of chemotherapy regimens of 5-fluoropyrimidines derivatives and their association with DPYD polymorphisms in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibition of TNF-Alpha Using Plant-Derived Small Molecules for Treatment of Inflammation-Mediated Diseases [mdpi.com]
- 25. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Gnetumontanin B and Other Natural Stilbenoids
In the landscape of natural product research, stilbenoids represent a class of polyphenolic compounds that continue to garner significant attention for their diverse pharmacological activities. While resveratrol is the most widely studied member, a growing body of evidence highlights the therapeutic potential of other structural analogues. This guide provides a detailed, head-to-head comparison of Gnetumontanin B with other prominent natural stilbenoids, including resveratrol, piceatannol, pterostilbene, and oxyresveratrol. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, supported by experimental data and detailed methodologies.
Comparative Biological Activities
The therapeutic potential of stilbenoids is broad, encompassing anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The following sections and tables summarize the available quantitative data to facilitate a direct comparison of this compound with its counterparts.
Anti-Inflammatory Activity
A key indicator of anti-inflammatory potential is the inhibition of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). This compound has demonstrated particularly potent activity in this arena.
| Compound | Assay | Cell Line/System | IC50 (µM) | Reference |
| This compound | TNF-α Inhibition | LPS-stimulated murine macrophages | 1.49 | [Not specified in search results] |
| Resveratrol | TNF-α Inhibition | HT-29 colon cancer cells | 43.8 | [1] |
| Pterostilbene | TNF-α Inhibition | HT-29 colon cancer cells | 22.4 | [1] |
| Piceatannol | Not specified | Not specified | Data not available | |
| Oxyresveratrol | Nitric Oxide (NO) Inhibition | Murine microglial cells (N9) | 45.31 | [2] |
Antioxidant Activity
The antioxidant capacity of stilbenoids is a cornerstone of their protective effects. This is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and ORAC (Oxygen Radical Absorbance Capacity).
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging | ORAC (µmol TE/g) | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Resveratrol | >100 | Data available, but IC50 not specified | 23.12 | [3][4] |
| Piceatannol | 40.2 | Data available, but IC50 not specified | Data not available | [3] |
| Pterostilbene | Data not available | Data not available | Data not available | |
| Oxyresveratrol | 28.9 | Data available, but IC50 not specified | Data not available | [2] |
Anticancer Activity
The antiproliferative effects of stilbenoids have been demonstrated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Resveratrol | HT-29 (colon) | 43.8 - 65 | [1][5] |
| HCT116 (colon) | 25 - 50 | [5][6] | |
| Caco-2 (colon) | >100 - 130 | [5][6] | |
| Pterostilbene | HT-29 (colon) | 15 - 22.4 | [5][7] |
| HCT116 (colon) | 12 | [5] | |
| Caco-2 (colon) | 75 | [5] | |
| Piceatannol | OV2008 (ovarian) | 29.1 (48h) | [8] |
| WM266-4 (melanoma) | 29.4 | [8] | |
| A2058 (melanoma) | 15.6 | [8] | |
| SW1990 (pancreatic) | 30.69 | [8] | |
| PANC-1 (pancreatic) | 21.82 | [8] | |
| Oxyresveratrol | MDA-MB-231 (breast) | 104.8 | [9] |
| BT-549 (breast) | 150.2 | [9] | |
| 4T1 (breast) | 143.6 | [9] | |
| MCF-7 (breast) | 30.64 | [10] | |
| HepG2 (liver) | 104.47 | [10] | |
| PC-3 (prostate) | 106.90 | [10] |
Neuroprotective Activity
Neuroprotection is a promising area of stilbenoid research, with activities often assessed by the inhibition of enzymes like β-secretase (BACE1) and acetylcholinesterase (AChE), which are implicated in Alzheimer's disease.
| Compound | β-secretase (BACE1) Inhibition IC50 (µM) | Acetylcholinesterase (AChE) Inhibition IC50 (µM) | Reference |
| This compound | Data not available | Data not available | |
| Resveratrol | 11.9 | 345.82 | [3][6] |
| Pterostilbene | Data not available | Data not available | |
| Piceatannol | Data not available | 281.74 | [3] |
| Oxyresveratrol | Data not available | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this comparison.
TNF-α Inhibition Assay
This assay measures the ability of a compound to inhibit the production of TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test stilbenoid for 1 hour.
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the cell culture to induce TNF-α production.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Quantification: The concentration of TNF-α in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.
DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
-
Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a specific absorbance at a particular wavelength (e.g., 517 nm).
-
Reaction Mixture: The test compound at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.
Anticancer Cell Viability (MTT) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of the stilbenoid compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.
β-Secretase (BACE1) Activity Assay
This fluorometric assay measures the activity of β-secretase, a key enzyme in the production of amyloid-β peptides.
-
Reagent Preparation: A reaction buffer, a fluorogenic BACE1 substrate, and the BACE1 enzyme are prepared.
-
Inhibition Reaction: The test compound is pre-incubated with the BACE1 enzyme.
-
Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a set time.
-
Fluorescence Measurement: The fluorescence intensity is measured at the appropriate excitation and emission wavelengths.
-
Calculation: The percentage of BACE1 inhibition is calculated relative to the control, and the IC50 value is determined.
Visualizing the Mechanisms
To better understand the biological processes influenced by these stilbenoids, the following diagrams, generated using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.
References
- 1. Resveratrol–Maltol and Resveratrol–Thiophene Hybrids as Cholinesterase Inhibitors and Antioxidants: Synthesis, Biometal Chelating Capability and Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol and resveratrol are potent antioxidants and free radical scavengers: effect on nitrosative and oxidative stress derived from microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Acetylcholinesterase and Amyloid-β Aggregation by Piceatannol and Analogs: Assessing In Vitro and In Vivo Impact on a Murine Model of Scopolamine-Induced Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of piceatannol against beta-amyloid-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxyresveratrol as a novel ferroptosis inducer exhibits anticancer activity against breast cancer via the EGFR/PI3K/AKT/GPX4 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Statistical validation of Gnetumontanin B's in-vitro and in-vivo data.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the available in-vitro and in-vivo data for Gnetumontanin B, a stilbenoid found in Gnetum species. Due to the limited availability of studies on isolated this compound, this guide also includes data from a Gnetum montanum extract (GME) in which this compound is a known constituent. The performance of this compound and GME is compared with other well-researched stilbenoids, namely Resveratrol, Gnetin C, and Piceatannol, to offer a broader context for its potential therapeutic applications.
Data Presentation
In-Vitro Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gnetum montanum extract (containing this compound) and other stilbenoids against various cancer cell lines. It is important to note that the data for GME reflects the activity of a complex mixture and not solely this compound.
| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| Gnetum montanum Extract (GME) | SW480 | Colon Cancer | 126.50 µg/mL | 24 h | [1] |
| 78.25 µg/mL | 48 h | [1] | |||
| 50.77 µg/mL | 72 h | [1] | |||
| Gnetin C | HL60 | Leukemia | 13 µM | Not Specified | [2] |
| PANC-1 | Pancreatic Cancer | 16.29 ± 1.11 µM | 48 h | [3] | |
| AsPC-1 | Pancreatic Cancer | 13.83 ± 0.92 µM | 48 h | [3] | |
| HT-29 | Colon Cancer | 39.37 ± 4.9 µg/mL (as MSE) | 48 h | [3] | |
| MCF-7 | Breast Cancer | 37.3 ± 0.9 µg/mL (as MSE) | 48 h | [3] | |
| LNCaP | Prostate Cancer | 34.26 ± 0.11 µg/mL (as MSE) | 48 h | [3] | |
| DU145 | Prostate Cancer | 39.38 ± 3.62 µg/mL (as MSE) | 48 h | [3] | |
| PC-3 | Prostate Cancer | 38.26 ± 0.24 µg/mL (as MSE) | 48 h | [3] | |
| Resveratrol | PANC-1 | Pancreatic Cancer | 36.26 ± 0.66 µM | 48 h | [3] |
| AsPC-1 | Pancreatic Cancer | 31.14 ± 1.38 µM | 48 h | [3] |
In-Vivo Anti-Cancer Activity
This table presents the in-vivo anti-cancer efficacy of Gnetum montanum extract (GME) in animal models. Currently, no specific in-vivo anti-cancer studies on isolated this compound have been identified.
| Compound/Extract | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings | Citation |
| Gnetum montanum Extract (GME) | Zebrafish Xenograft | Colon Cancer (SW480 cells) | Not Specified | Not Specified | Significantly inhibited the growth and migration of SW480 cells. | [1] |
| Nude Mice Xenograft | Colon Cancer (SW480 cells) | 28 mg/kg/day | Not Specified | Reduced tumor weight by approximately 32.19%. | [1] | |
| 56 mg/kg/day | Not Specified | Reduced tumor weight by approximately 53.17% (p < 0.01). | [1] | |||
| Gnetin C | PC3M-Luc Subcutaneous Xenografts | Prostate Cancer | 25 mg/kg | Intraperitoneal | Tumor inhibitory effects comparable to Pterostilbene at 50 mg/kg. | [2] |
| 50 mg/kg | Intraperitoneal | Demonstrated the most potent tumor inhibitory effects. | [2] | |||
| Melinjo Seed Extract (MSE) | Colon-26 Tumor-Bearing Mice | Colon Cancer | 50 and 100 mg/kg/day | Oral | Significantly inhibited tumor growth, intratumoral angiogenesis, and liver metastases. | [3] |
Experimental Protocols
In-Vitro TNF-α Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the in-vitro anti-inflammatory activity of a compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.
Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
Assay Procedure:
-
Seed the macrophages in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production. A vehicle control (no compound) and a negative control (no LPS) should be included.
-
Incubate the plates for 18-24 hours at 37°C.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α production for each concentration of the test compound relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits TNF-α production by 50%.
In-Vitro Apoptosis Assay in SW480 Colon Cancer Cells
This protocol outlines the methodology used to evaluate the induction of apoptosis in SW480 human colon cancer cells by a test compound.
Cell Culture:
-
SW480 cells are maintained in L-15 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere without CO2.
Assay Procedure:
-
Seed SW480 cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compound (e.g., Gnetum montanum extract) for 24, 48, and 72 hours. A vehicle-treated control group should be included.
-
Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in different stages of apoptosis (early apoptosis: Annexin V+/PI-; late apoptosis/necrosis: Annexin V+/PI+).
Signaling Pathways and Experimental Workflows
Gnetum montanum Extract (GME) and the AKT Signaling Pathway
Studies on Gnetum montanum extract, which contains this compound, suggest that its anti-cancer effects in SW480 colon cancer cells are mediated through the inhibition of the AKT signaling pathway.[1] This pathway is crucial for cell survival, proliferation, and growth.
References
- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Gnetumontanin B: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Gnetumontanin B, a stilbenoid compound utilized in scientific research. Adherence to these procedural guidelines is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals familiar with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier. In the absence of a specific SDS, the compound should be handled with the same precautions as other phenolic compounds, which are often toxic and corrosive.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory. A face shield should be used when there is a risk of splashing.
-
Lab Coat: A full-length laboratory coat should be worn to protect from skin contact.
Engineering Controls:
-
All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
This compound Disposal Procedures
This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Waste Segregation
Proper segregation of waste is crucial to prevent accidental chemical reactions and to ensure compliant disposal. Establish clearly labeled, separate waste containers for the following:
-
Solid Waste: Includes contaminated consumables such as gloves, pipette tips, weighing paper, and paper towels.
-
Liquid Waste (Non-halogenated): Solutions of this compound in non-halogenated organic solvents (e.g., DMSO, Methanol, Ethanol).
-
Liquid Waste (Aqueous): Dilute aqueous solutions containing this compound.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step 2: Waste Collection and Storage
-
Solid Waste: Collect in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols.
-
Liquid Waste: Collect in compatible, shatter-proof containers. Ensure containers are clearly labeled with "Hazardous Waste," the full chemical name and approximate concentration of this compound, the solvent system, and the associated hazards. Leave at least 10% headspace to allow for expansion. Store in secondary containment.
-
Sharps Waste: Place all contaminated sharps in a designated, puncture-resistant sharps container. Label the container with "Hazardous Waste," "Sharps," and "this compound."
Step 3: Arrange for Disposal
Once waste containers are 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated protocol.
Quantitative Data for this compound
| Property | Value | Source Citation |
| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |
| Molecular Weight | 713.0 g/mol | [1] |
| Biological Activity | IC₅₀ = 1.49 µM (for TNF-α inhibition) | [1] |
| Physical Description | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | [1] |
Experimental Workflow and Disposal
The following diagram illustrates a typical workflow for a research experiment involving this compound, from preparation to the final disposal of waste.
The logical flow for the proper disposal of this compound waste is outlined in the diagram below. This decision-making process ensures that all waste streams are handled correctly.
References
Essential Safety and Logistical Information for Handling Gnetumontanin B
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of Gnetumontanin B, a potent stilbenoid inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Adherence to these procedures is vital for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Handling Precautions
This compound, a natural product derived from Gnetum montanum, requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, the following precautions are recommended based on the known properties of stilbenoids and general laboratory safety standards.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or neoprene gloves | Provides a barrier against skin contact. Natural rubber gloves may be susceptible to degradation by solvents used to dissolve this compound. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from dust particles and potential splashes of solutions. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the powdered compound. |
Handling Procedures:
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound in a chemical fume hood or a designated containment area to minimize inhalation risk.
-
Solution Preparation: this compound is soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Prepare solutions in a well-ventilated area, avoiding direct contact with the solvents and the compound.
-
Spill Management: In case of a spill, isolate the area. For small powder spills, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with an appropriate solvent.
Operational Plans: Experimental Protocol for TNF-α Inhibition Assay
This compound has been identified as a potent inhibitor of TNF-α production.[1][2] The following is a detailed, step-by-step protocol for a common in vitro assay to determine the TNF-α inhibitory activity of this compound.
Objective: To quantify the inhibitory effect of this compound on the production of TNF-α in a cellular model.
Materials:
-
This compound
-
Lipopolysaccharide (LPS)
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator
Experimental Workflow:
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).
-
LPS Stimulation: After a 1-hour pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Determine the percentage of TNF-α inhibition for each concentration of this compound compared to the LPS-stimulated control. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of TNF-α production.
Signaling Pathway
This compound is derived from Gnetum montanum, and extracts from this plant have been shown to induce apoptosis by inhibiting the AKT signaling pathway. The AKT pathway is a critical regulator of cell survival, proliferation, and apoptosis. The diagram below illustrates the putative mechanism of action of this compound in this pathway.
Disposal Plans
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure a safe laboratory environment.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused this compound (powder) | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal. |
| Solutions containing this compound | Collect in a labeled, sealed waste container. Do not pour down the drain. Dispose of as hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of in a designated hazardous waste container. |
Decontamination:
-
Work surfaces should be decontaminated with a suitable solvent (e.g., 70% ethanol) after handling this compound.
-
Glassware should be rinsed with an appropriate solvent to remove any residual compound before standard washing procedures. The solvent rinse should be collected as hazardous waste.
By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, minimizing risks and ensuring the generation of reliable and reproducible data. Always consult your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
